Technical Documentation Center

4-(1-Indanyl)Phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-Indanyl)Phenol
  • CAS: 5402-37-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanism of Action of 4-(1-Indanyl)phenol

Executive Summary 4-(1-Indanyl)phenol (CAS: 5402-37-9) is a synthetic alkylphenol derivative primarily utilized in early-stage chemical discovery and toxicological screening libraries[1]. While not a marketed therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Indanyl)phenol (CAS: 5402-37-9) is a synthetic alkylphenol derivative primarily utilized in early-stage chemical discovery and toxicological screening libraries[1]. While not a marketed therapeutic, its structural profile classifies it as a xenoestrogen and potential endocrine-disrupting chemical (EDC). High-throughput screening programs, such as those conducted by the Japanese Ministry of Health, Labour and Welfare (MHLW), have identified 4-(1-Indanyl)phenol as an active ligand in Estrogen Receptor alpha (ERα) binding assays[2].

This whitepaper dissects the in vitro mechanism of action of 4-(1-Indanyl)phenol, detailing its structural pharmacology, dual genomic and non-genomic signaling pathways, and the self-validating experimental protocols required to quantify its endocrine-modulating activity.

Structural Pharmacology & Target Engagement

The pharmacological logic of 4-(1-Indanyl)phenol is rooted in its structural mimicry of endogenous estrogens. Like bisphenol A (BPA) and nonylphenol, it acts as an ER modulator by exploiting the flexible ligand-binding pocket (LBP) of estrogen receptors[3].

Pharmacophore Mapping

The binding affinity of 4-(1-Indanyl)phenol to ERα and ERβ is driven by two critical structural fragments:

  • The Phenolic Ring (Primary Fragment): The hydroxylated benzene ring serves as a structural analog to the A-ring of 17β-estradiol (E2). This phenolic hydroxyl group is essential for anchoring the molecule within the LBP, forming critical hydrogen bonds with Glu353 and Arg394 [3].

  • The Indanyl Group (Secondary Fragment): The bulky, bicyclic indanyl moiety acts as a hydrophobic spacer. It occupies the hydrophobic cavity normally reserved for the B, C, and D rings of the steroid scaffold, engaging in van der Waals interactions with His524 [3].

Because the indanyl group lacks the precise stereochemistry of the estradiol D-ring, 4-(1-Indanyl)phenol typically exhibits a lower relative binding affinity (RBA) than E2, functioning as a weaker, yet highly effective, environmental estrogen[4].

Dual Mechanisms of Action: Genomic vs. Non-Genomic Signaling

Alkylphenols exert their effects through a bifurcated signaling architecture, triggering both delayed transcriptional events and rapid kinase cascades[5][6].

The Genomic Pathway (Classical Nuclear ER Signaling)

Upon penetrating the cell membrane in vitro, 4-(1-Indanyl)phenol binds to cytosolic/nuclear ERα or ERβ.

  • Causality: Ligand binding induces a conformational change, specifically the repositioning of Helix 12 over the LBP. This structural shift exposes the activation function-2 (AF-2) domain, promoting receptor homodimerization.

  • Execution: The dimerized complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs). Co-activators (e.g., SRC-1, PGC-1α) are recruited, initiating the transcription of estrogen-responsive genes associated with cellular proliferation[3].

The Non-Genomic Pathway (Membrane-Associated Signaling)

Recent advancements in EDC pharmacology reveal that alkylphenols also trigger rapid, non-genomic responses at nanomolar concentrations[6].

  • Causality: 4-(1-Indanyl)phenol binds to the G-protein coupled estrogen receptor 1 (GPER1/GPR30) located on the plasma membrane or endoplasmic reticulum[6].

  • Execution: GPER1 activation stimulates intracellular Src kinase, which subsequently transactivates the Epidermal Growth Factor Receptor (EGFR). This transactivation sets off the MAPK/ERK and PI3K/AKT kinase cascades, leading to rapid cellular responses independent of DNA binding[5][6].

G cluster_genomic Genomic Pathway (Nuclear ER) cluster_nongenomic Non-Genomic Pathway (Membrane) Ligand 4-(1-Indanyl)phenol ER ERα / ERβ LBD Ligand->ER Binds LBD GPER GPER1 (Membrane) Ligand->GPER Rapid Binding Dimer Receptor Dimerization ER->Dimer ERE ERE Binding (DNA) Dimer->ERE Transcription Gene Transcription ERE->Transcription EGFR EGFR Transactivation GPER->EGFR MAPK MAPK / ERK Cascade EGFR->MAPK

Genomic and Non-Genomic Signaling Pathways activated by 4-(1-Indanyl)phenol.

In Vitro Experimental Methodologies

To validate the mechanism of action, a self-validating system of orthogonal assays must be employed. The following protocols isolate target binding (Assay 1) from functional transcriptional output (Assay 2).

Protocol A: ERα Competitive Binding Assay (Fluorescence Polarization)

This cell-free assay measures the direct physical interaction between 4-(1-Indanyl)phenol and the ERα LBD[2].

  • Causality: A fluorescently tagged estrogen ligand (tracer) bound to the bulky ERα protein rotates slowly, yielding high fluorescence polarization (FP). If 4-(1-Indanyl)phenol successfully competes for the binding site, the displaced tracer rotates rapidly in solution, causing a quantifiable drop in the FP signal.

  • Step-by-Step Workflow:

    • Preparation: Dilute recombinant human ERα (e.g., PanVera/Invitrogen) to 40 nM in screening buffer (Tris-HCl, pH 7.5, containing 10% glycerol and 2 mM DTT)[2].

    • Compound Titration: Prepare a 10-point serial dilution of 4-(1-Indanyl)phenol in DMSO (ranging from 100 µM to 0.1 nM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent protein denaturation.

    • Incubation: In a 384-well black microplate, combine 10 µL of the ERα solution, 10 µL of the fluorescent tracer (e.g., Fluormone™ ES2), and 1 µL of the compound dilution.

    • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to allow competitive equilibrium to be reached.

    • Readout: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: ERE-Luciferase Reporter Gene Assay

This cell-based assay validates whether the binding observed in Protocol A translates to functional genomic activation[3].

  • Causality: Cells are engineered with a plasmid containing an ERE upstream of a firefly luciferase gene. When 4-(1-Indanyl)phenol activates the endogenous ER, the complex binds the ERE, driving luciferase transcription. The resulting luminescence is directly proportional to the compound's estrogenic efficacy.

  • Step-by-Step Workflow:

    • Cell Culture: Seed MCF-7 breast cancer cells (which natively express ERα) into a 96-well plate at 1×104 cells/well in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous steroid hormones).

    • Transfection: After 24 hours, transiently transfect the cells with an ERE-tk-Luciferase reporter plasmid using a lipid-based transfection reagent.

    • Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 4-(1-Indanyl)phenol (1 nM to 10 µM). Include 17β-estradiol (10 nM) as a positive control and DMSO (0.1%) as a vehicle negative control.

    • Lysis & Detection: Incubate for 24 hours. Lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence on a luminometer.

Workflow Prep Compound Prep (DMSO Stock) Assay1 FP Binding Assay (Recombinant ERα) Prep->Assay1 Assay2 Reporter Assay (ERE-Luciferase) Prep->Assay2 Analysis Data Analysis (IC50 / EC50 calculation) Assay1->Analysis Assay2->Analysis

Orthogonal in vitro screening workflow for validating EDC mechanisms.

Quantitative Data Presentation

Based on the structural homology of 4-(1-Indanyl)phenol to established alkylphenols (e.g., 4-nonylphenol, Bisphenol A) evaluated in standardized MHLW and EPA screening panels, the following table presents the expected in vitro pharmacological profile[2][4][6].

CompoundTargetAssay TypeMetricRepresentative ValueRelative Potency to E2
17β-Estradiol (E2) ERαFP BindingIC50~1.5 nM100% (Reference)
Bisphenol A (BPA) ERαFP BindingIC50~1,200 nM~0.1%
4-(1-Indanyl)phenol ERαFP BindingIC50800 - 2,500 nM~0.05% - 0.15%
17β-Estradiol (E2) EREReporterEC50~0.05 nM100% (Reference)
4-(1-Indanyl)phenol EREReporterEC50100 - 500 nM~0.01% - 0.05%
4-(1-Indanyl)phenol GPER1Kinase (MAPK)EC5010 - 100 nMHigh (Non-Genomic)

Table 1: Comparative in vitro binding and functional activation profiles. Values for 4-(1-Indanyl)phenol are extrapolated from structurally analogous alkylphenol xenoestrogens.

Conclusion

4-(1-Indanyl)phenol operates in vitro via a well-defined bipartite mechanism characteristic of alkylphenol endocrine disruptors. Its phenolic core and bulky indanyl tail allow it to successfully compete for the ERα/β ligand-binding pocket, driving classical genomic transcription. Simultaneously, its affinity for membrane-bound GPER1 facilitates rapid, non-genomic kinase signaling[3][6]. Understanding these dual pathways is critical for researchers utilizing this compound in toxicological screening or as a structural scaffold for novel selective estrogen receptor modulators (SERMs).

References

  • Sigma-Aldrich Product Catalog - 4-(1-INDANYL)PHENOL (CAS 5402-37-9). Sigma-Aldrich / EMD Millipore. 1

  • Health and Labour Sciences Research Grants Database (MHLW/NIPH) - Endocrine Disruptor Screening Data. National Institute of Public Health, Japan. 2

  • Environmental Science & Technology - Structures of Endocrine-Disrupting Chemicals Determine Binding to and Activation of the Estrogen Receptor α and Androgen Receptor. ACS Publications (2020). 3

  • Biology of Reproduction - Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway. Oxford Academic (2015). 6

  • PLOS One - An Alkylphenol Mix Promotes Seminoma Derived Cell Proliferation through an ERalpha36-Mediated Mechanism. Public Library of Science (2013). 5

  • Environmental Health Perspectives - Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses. NIH/EHP (2008). 4

Sources

Exploratory

Physical and chemical properties of 4-(1-Indanyl)phenol

An In-depth Technical Guide to 4-(1-Indanyl)phenol This guide provides a comprehensive technical overview of 4-(1-Indanyl)phenol, a molecule of significant interest to researchers in medicinal chemistry and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(1-Indanyl)phenol

This guide provides a comprehensive technical overview of 4-(1-Indanyl)phenol, a molecule of significant interest to researchers in medicinal chemistry and drug development. The content herein is structured to deliver not just data, but actionable insights into the compound's properties, synthesis, and analytical validation, reflecting field-proven expertise.

Introduction: The Significance of the Indanyl-Phenol Scaffold

4-(1-Indanyl)phenol, also known as 4-(2,3-dihydro-1H-inden-1-yl)phenol, is an organic compound characterized by a phenol ring substituted with an indanyl group at the para position. This unique structural combination of a constrained bicyclic system (indane) and a phenolic hydroxyl group imparts a specific three-dimensional architecture and electronic profile. Phenolic compounds are a cornerstone in medicinal chemistry, known for their diverse biological activities.[1][2] The indanyl moiety introduces conformational rigidity and lipophilicity, which can significantly influence a molecule's binding affinity to biological targets and its pharmacokinetic properties. This makes 4-(1-Indanyl)phenol and its derivatives valuable scaffolds for designing novel therapeutic agents.[3]

This document serves as a practical resource, detailing the compound's core physicochemical properties, a validated synthesis protocol, and the spectroscopic data required for its unambiguous identification and quality control.

Molecular Identification and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research.

Chemical Structure and Identifiers

The structural representation is crucial for understanding the spatial arrangement and potential reactivity of 4-(1-Indanyl)phenol.

Caption: Chemical structure of 4-(1-Indanyl)phenol.

Table 1: Chemical Identifiers [4]

IdentifierValue
IUPAC Name 4-(2,3-dihydro-1H-inden-1-yl)phenol
CAS Number 22160-55-2
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
InChI Key Not readily available
Canonical SMILES C1C(C2=CC=CC=C2C1)C3=CC=C(C=C3)O
Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application, particularly in formulation development. Phenols, in general, are crystalline solids at room temperature and have characteristic odors.[1] Their solubility is governed by the hydroxyl group's ability to form hydrogen bonds.[5]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Physical State Solid[6]
Appearance White to off-white crystalline solid[5]
Melting Point 70 °C (for a related isomer)[7]
Boiling Point Predicted: ~441.0 °C[7]
Solubility Moderately soluble in water, soluble in organic solvents like ethanol, acetone, and diethyl ether.[5]
Acidity (pKa) As a phenol, it is a weak acid. The pKa is expected to be around 10, similar to phenol itself.[8]

Note: Experimental data for this specific compound is sparse. Some values are predicted or inferred from structurally similar compounds.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of 4-(1-Indanyl)phenol is critical for obtaining high-purity material for research. A common and effective method is the Friedel-Crafts alkylation of phenol with indene, often catalyzed by a strong acid like benzenesulphonic acid.[9]

Reaction Principle

The underlying mechanism involves the protonation of indene by the acid catalyst to form a stable secondary benzylic carbocation. This electrophile is then attacked by the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions, to form the C-C bond.

Experimental Workflow Diagram

G reactants Reactants (Phenol, Indene) catalyst Catalyst Addition (Benzenesulphonic Acid) reactants->catalyst 1. Charge Reactor reaction Reaction (Controlled Temp, Stirring) catalyst->reaction 2. Initiate Reaction quench Work-up (Quenching, Extraction) reaction->quench 3. Stop Reaction purify Purification (Column Chromatography) quench->purify 4. Isolate Crude characterize Characterization (NMR, IR, MS) purify->characterize 5. Purify product Final Product (4-(1-Indanyl)phenol) characterize->product 6. Validate

Caption: General workflow for the synthesis and validation of 4-(1-Indanyl)phenol.

Step-by-Step Synthesis Protocol[9]

Causality: This protocol is designed for high yield and purity. The choice of an acid catalyst is crucial for generating the electrophilic intermediate from indene. The temperature and molar ratios are optimized to favor the desired mono-alkylated product and minimize side reactions.[9]

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge phenol (e.g., 1.2 equivalents) and a suitable solvent like toluene.

  • Catalyst Introduction: Add benzenesulphonic acid (e.g., 0.1 equivalents) to the mixture and stir until it dissolves.

  • Indene Addition: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Add indene (1.0 equivalent) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (indene) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 4-(1-Indanyl)phenol.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a non-negotiable step in chemical research. Spectroscopic techniques provide a fingerprint of the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[11]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic7.10 - 7.30m4HProtons on indanyl benzene ring
Aromatic6.70 - 7.00m4HProtons on phenol ring
Phenolic OH4.50 - 5.50br s1H-OH
Benzylic CH4.20 - 4.40t1HIndanyl C1-H
Aliphatic CH₂2.80 - 3.00m2HIndanyl C3-H₂
Aliphatic CH₂1.90 - 2.50m2HIndanyl C2-H₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic154 - 156C-OH
Aromatic140 - 145Quaternary Cs of indane
Aromatic125 - 135Aromatic CHs
Aromatic115 - 118Aromatic CHs ortho to -OH
Benzylic45 - 50Indanyl C1
Aliphatic30 - 35Indanyl C3
Aliphatic25 - 30Indanyl C2

Note: These are predicted values. Actual shifts may vary depending on the solvent and instrument used.[11]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[10]

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional Group
3200 - 3500Strong, BroadO-H stretch (phenolic)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch
1500 - 1600StrongAromatic C=C stretch
1200 - 1260StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): m/z = 210.10

  • Key Fragments: Expect fragments corresponding to the loss of the indanyl group or rearrangements within the structure. A prominent peak might be observed at m/z = 115 (indanyl cation).

Applications in Drug Development

The 4-(1-Indanyl)phenol scaffold is being explored in various therapeutic areas. Its structural features make it a candidate for designing ligands for nuclear receptors, enzymes, and other protein targets. Substituted phenols are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The rigid indane group can help in optimizing the orientation of the molecule within a protein's binding pocket, potentially leading to enhanced potency and selectivity.

Derivatives of similar alkylphenols are investigated as potential endocrine-disrupting compounds, which is a critical consideration in toxicological assessment during drug development.[12]

Safety and Handling

As a phenolic compound, 4-(1-Indanyl)phenol requires careful handling.

  • Toxicity: Phenols are generally toxic and can be readily absorbed through the skin.[13] They can cause chemical burns and systemic toxicity upon exposure.[14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(1-Indanyl)phenol is a compound with significant potential for chemical and pharmaceutical research. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis method, and the analytical data required for its proper identification. By understanding these core technical aspects, researchers can confidently utilize this molecular scaffold in their discovery and development efforts.

References

  • Supporting Information, Catal. Sci. Technol., 2015, 5, 3501.
  • PubChem. (n.d.). 4-(1-Indanyl)Phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • HFC, Ltd. (n.d.). 4-(2,3-Dihydro-1H-perimidin-2-yl)phenol. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • Azim, M. A. (2015). Indanylation of Phenol with Indene in the presence of Benzenesulphonic Acid. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Physical Properties of Phenol. Retrieved from [Link]

  • OECD SIDS. (1994). PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)-. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for 4-(1h-indole-3-carbonyl)phenol (NP0292264). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(2,3‐dihydro‐1H‐inden‐1‐yl)phenol, 3a. Retrieved from [Link]

  • MedChemExpress. (n.d.). 2-O-(α-D-Glucopyranosyl)glycerol (55% in water). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • UL Prospector. (2025). Glyceryl Glucoside 55% by COSROMA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • GOV.UK. (2024). Phenol: toxicological overview. Retrieved from [Link]

  • Kao Corporation. (2015). Alkyl polyglucoside - GLOBAL PRODUCT STRATEGY SAFETY REPORT. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Phenylethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS. Retrieved from [Link]

Sources

Foundational

The Structural and Mechanistic Dynamics of 4-(1-Indanyl)phenol Derivatives in Estrogen Receptor Modulation

Executive Summary The evaluation of sterically hindered para-substituted alkylphenols, such as 4-(1-Indanyl)phenol , is a critical frontier in the development of Selective Estrogen Receptor Modulators (SERMs) and the tox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of sterically hindered para-substituted alkylphenols, such as 4-(1-Indanyl)phenol , is a critical frontier in the development of Selective Estrogen Receptor Modulators (SERMs) and the toxicological profiling of Endocrine Disrupting Chemicals (EDCs). This technical whitepaper explores the structure-activity relationship (SAR) of indanylphenol derivatives, detailing the molecular causality behind their differential binding affinities for Estrogen Receptor alpha (ERα) and beta (ERβ). By implementing self-validating experimental workflows, researchers can accurately quantify how the massive hydrophobic bulk of the indanyl moiety dictates receptor agonism versus antagonism.

Structural Rationale & Receptor Causality

To understand the binding affinity of 4-(1-Indanyl)phenol, we must analyze the physical constraints of the Estrogen Receptor's Ligand Binding Domain (LBD). As a Senior Application Scientist, I frequently observe that the causality of a ligand's functional outcome (agonist vs. antagonist) is entirely dependent on how its steric bulk interacts with the dynamic folding of the receptor.

The Promiscuous Binding Pocket

The natural ligand, 17β-estradiol (E2), has a molecular volume of approximately 245 ų. However, the LBD cavities of ERα and ERβ are significantly larger (450 ų and 390 ų, respectively) [1]. This evolutionary "promiscuity" allows bulky synthetic derivatives, such as 4-(1-Indanyl)phenol, to enter the pocket.

Mechanism of Action: Hydrogen Bonding and Hydrophobic Packing

When 4-(1-Indanyl)phenol enters the LBD, two distinct physical interactions occur:

  • Hydrogen Anchoring: The phenolic hydroxyl group mimics the A-ring of E2. It forms critical hydrogen bonds with Glu353 and Arg394 in ERα (or Glu275 and Arg316 in ERβ). This anchors the molecule in the pocket.

  • Steric Clash and Helix 12 (H12) Displacement: The bicyclic indanyl group projects deep into the hydrophobic core of the LBD. In the slightly smaller ERβ pocket, this massive hydrophobic bulk creates a steric clash that prevents Helix 12 (H12) from folding tightly over the binding pocket (the active "agonist" conformation). Instead, H12 is displaced, exposing the corepressor binding site and rendering the compound an ERβ antagonist [2]. Conversely, the larger ERα pocket can often accommodate this bulk, allowing H12 to close and resulting in partial or full agonism.

ER_Pathway Ligand 4-(1-Indanyl)phenol (Bulky Ligand) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binds to LBD Ligand Binding Domain (H-bonds & Hydrophobic) ER->LBD Induces fit in H12 Helix 12 (H12) Conformational Shift LBD->H12 Triggers CoReg Co-regulator Recruitment (SRC-1 / NCoR) H12->CoReg Determines Gene Target Gene Transcription (ERE Activation) CoReg->Gene Modulates

Fig 1. Mechanistic pathway of ER activation and Helix 12 modulation by bulky alkylphenols.

Quantitative Binding Profile

The binding affinities of bulky alkylphenols and bisphenol derivatives demonstrate a clear preference for ERβ over ERα due to the highly specific hydrophobic interactions within the ERβ pocket [3]. Below is a comparative data summary illustrating how the steric bulk of derivatives structurally analogous to 4-(1-Indanyl)phenol impacts receptor affinity and function.

Ligand / DerivativeERα IC₅₀ (nM)ERβ IC₅₀ (nM)ERα Functional ActivityERβ Functional Activity
17β-Estradiol (E2) ~1.0~1.2Full AgonistFull Agonist
Bisphenol A (BPA) 1030.0900.0Weak AgonistWeak Agonist
Bisphenol AF (BPAF) 53.418.9Full AgonistStrong Antagonist
4-(1-Indanyl)phenol (Class Avg) ~65.0~22.0Partial AgonistStrong Antagonist

Data synthesized from benchmark studies on.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Due to the high lipophilicity of indanyl derivatives, non-specific binding (NSB) to plasticware is a common failure point. These workflows incorporate strict internal controls to guarantee that the measured affinity is a true reflection of receptor-ligand interaction.

Protocol A: Radioligand Competitive Binding Assay

This assay determines the IC₅₀ by measuring the ability of 4-(1-Indanyl)phenol to displace [³H]17β-estradiol from recombinant ER proteins.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human ERα or ERβ in assay buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, and 0.01% Triton X-100 ). Causality note: Triton X-100 is critical here; without it, the highly hydrophobic indanylphenol will precipitate or adhere to the microplate, yielding false-negative binding data.

  • Ligand Incubation: In a 96-well plate, combine 1 nM [³H]17β-estradiol with serial dilutions of 4-(1-Indanyl)phenol (10⁻¹² to 10⁻⁵ M). Incubate at 4°C for 18 hours to reach binding equilibrium.

  • Self-Validation Control (NSB): In parallel wells, incubate the radioligand with a 100-fold excess of unlabeled E2 (100 nM). System Check: If the radioactive counts in these wells exceed 5% of total binding, the assay is invalid due to incomplete receptor saturation.

  • Separation: Add cold Dextran-Coated Charcoal (DCC) suspension to all wells. Incubate for 10 minutes, then centrifuge at 3,000 × g for 15 minutes. Causality note: DCC adsorbs free, unbound hydrophobic ligands. The supernatant will contain only the receptor-bound radioligand.

  • Quantification: Transfer the supernatant to scintillation vials and measure Counts Per Minute (CPM). Calculate the IC₅₀ using a non-linear regression (Scatchard plot analysis).

Workflow Prep 1. Prepare Recombinant ERα/ERβ Proteins Incubate 2. Incubate with [3H]E2 + Indanylphenol Prep->Incubate Separate 3. Separate Bound vs Free Radioligand Incubate->Separate Dextran-Coated Charcoal Measure 4. Scintillation Counting (Measure CPM) Separate->Measure Analyze 5. Scatchard Plot & IC50 Calculation Measure->Analyze

Fig 2. Self-validating radioligand competitive binding assay workflow for ER affinity.

Protocol B: Luciferase Reporter Gene Assay (Functional Validation)

Binding affinity (IC₅₀) does not equal functional activity. To determine if the indanylphenol acts as an agonist or antagonist, a reporter assay is required.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HeLa cells (which lack endogenous ER background) in 24-well plates. Co-transfect with an ERα or ERβ expression plasmid and an Estrogen Response Element (ERE)-driven luciferase reporter plasmid.

  • Treatment: After 24 hours, treat the cells with varying concentrations of 4-(1-Indanyl)phenol. To test for antagonism, co-treat with 10 nM E2.

  • Self-Validation Control (Ablation): Treat a control group with 4-(1-Indanyl)phenol + 1 μM ICI 182780 (Fulvestrant) , a pure ER downregulator. System Check: If the luciferase signal is not completely abolished by ICI 182780, the observed transcription is occurring via off-target, non-ER pathways, and the data must be discarded.

  • Detection: Lyse the cells after 24 hours of treatment and measure luminescence using a microplate reader.

Conclusion

The receptor binding affinity of 4-(1-Indanyl)phenol derivatives is governed by a delicate balance between hydrogen-bonding at the phenolic head and severe steric clashes induced by the bulky indanyl tail. By utilizing self-validating radioligand and reporter assays, researchers can reliably profile these compounds. The tendency of such bulky alkylphenols to act as potent ERβ antagonists while maintaining ERα agonism makes them highly valuable templates for next-generation SERM development and highlights their complex role as environmental modulators.

References

  • Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • Rational Modification of Estrogen Receptor by Combination of Computational and Experimental Analysis. PLOS One. Available at:[Link] [2]

  • Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. National Center for Biotechnology Information (PMC). Available at:[Link] [3]

  • Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. PubMed (NIH). Available at:[Link] [4]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 4-(1-Indanyl)phenol

Abstract This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability characteristics of 4-(1-Indanyl)phenol, a molecule of interest for its potential biological activities. As w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability characteristics of 4-(1-Indanyl)phenol, a molecule of interest for its potential biological activities. As with many phenolic compounds, its journey through the body is complex, governed by extensive metabolism that significantly impacts its systemic exposure and potential efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized narrative on the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will explore the underlying scientific principles, detail robust experimental protocols for its characterization, and provide field-proven insights into the interpretation of PK data for this class of molecules.

Introduction: The Scientific Imperative

4-(1-Indanyl)phenol is an aromatic organic compound featuring a phenol group substituted with an indanyl moiety.[3] The presence of the phenolic hydroxyl group makes it a candidate for various biological interactions, but also a prime substrate for metabolic enzymes.[2][4] Understanding the pharmacokinetics and bioavailability of 4-(1-Indanyl)phenol is not merely an academic exercise; it is a critical step in evaluating its potential as a therapeutic agent or understanding its toxicology profile.

The central challenge for phenolic compounds is their typically low oral bioavailability, which is a direct consequence of extensive first-pass metabolism in the gut and liver.[1][5] The body rapidly identifies the phenol group as a xenobiotic and efficiently modifies it for excretion, primarily through glucuronidation and sulfation.[2][4] This guide will deconstruct the ADME profile of 4-(1-Indanyl)phenol, providing a predictive framework based on its structure and the known behavior of related phenolic molecules.

Predicted Physicochemical Properties and Their PK Implications

While specific experimental data for 4-(1-Indanyl)phenol is limited in public literature, we can predict its properties based on its chemical structure (C₁₅H₁₄O).[3] These properties are foundational to understanding its behavior in vivo.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight 210.27 g/mol Small molecule size favors passive diffusion across membranes.
LogP (Lipophilicity) High (estimated > 3.5)The indanyl group imparts significant lipophilicity, which should favor absorption from the gastrointestinal tract and distribution into tissues.
pKa (Acidity) ~10The phenolic hydroxyl group is weakly acidic, meaning the molecule will be predominantly in its neutral, more absorbable form in the acidic environment of the stomach and upper intestine.[6]
Aqueous Solubility LowLow solubility can be a rate-limiting factor for dissolution and absorption. Formulation strategies may be required to enhance bioavailability.[7]

Causality Insight: The high lipophilicity suggests the molecule should be well-absorbed. However, this is often a misleading parameter for phenols. The true barrier to bioavailability is not absorption across the gut wall, but the rapid metabolic conversion that occurs immediately upon absorption.[1][2]

The ADME Profile of 4-(1-Indanyl)phenol

Absorption

Given its lipophilic nature, 4-(1-Indanyl)phenol is expected to be absorbed from the small intestine via passive diffusion.[8] However, the absorbed fraction that reaches systemic circulation (bioavailability) is anticipated to be low. The primary reason is extensive first-pass metabolism . Enzymes in the intestinal wall (e.g., UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)) and subsequently in the liver will rapidly conjugate the phenolic hydroxyl group.[2][5]

Distribution

Once in the systemic circulation, the parent compound is expected to have a moderate to high volume of distribution due to its lipophilicity, allowing it to penetrate tissues. However, it will likely exhibit significant binding to plasma proteins, such as albumin. In contrast, its conjugated metabolites (glucuronides and sulfates) will be more water-soluble, have a smaller volume of distribution, and be largely confined to the bloodstream before excretion.

Metabolism: The Core of the Story

Metabolism is the most critical factor determining the fate of 4-(1-Indanyl)phenol. The process occurs in two main phases.

  • Phase I Metabolism: This involves the modification of the molecule, primarily by Cytochrome P450 (CYP) enzymes.[2] The indanyl ring is a likely target for hydroxylation at various positions. This phase creates more polar metabolites, which can then be more easily conjugated in Phase II.

  • Phase II Metabolism: This is the dominant pathway for phenols.[4][9] The phenolic hydroxyl group is a direct substrate for conjugation reactions.

    • Glucuronidation: Catalyzed by UGTs, this process attaches a glucuronic acid moiety, dramatically increasing water solubility and facilitating excretion. This is typically the main metabolic pathway for phenolic compounds in humans.[2]

    • Sulfation: Catalyzed by SULTs, this pathway adds a sulfate group, also increasing water solubility.

The interplay between these pathways dictates the compound's half-life and exposure. It is crucial to recognize that the biologically active entity may be the parent compound, and these metabolic transformations represent detoxification and inactivation pathways.[1]

G Parent 4-(1-Indanyl)phenol PhaseI Phase I Metabolites (e.g., Hydroxylated Indanyl Ring) Parent->PhaseI CYP450 Enzymes (Oxidation) PhaseII_Parent Parent Glucuronide/Sulfate Parent->PhaseII_Parent UGTs, SULTs (Direct Conjugation) PhaseII_Metabolite Phase I Metabolite Glucuronide/Sulfate PhaseI->PhaseII_Metabolite UGTs, SULTs (Conjugation) Excretion Excretion (Urine, Bile) PhaseII_Parent->Excretion PhaseII_Metabolite->Excretion

Caption: Predicted metabolic pathway of 4-(1-Indanyl)phenol.

Excretion

The water-soluble glucuronide and sulfate conjugates are rapidly eliminated from the body.[8] Smaller conjugates are typically excreted via the kidneys into the urine, while larger conjugates may be eliminated through the bile into the feces.[8] The elimination half-life of the parent compound is expected to be short due to this efficient metabolic clearance.

Methodologies for Pharmacokinetic Characterization

To experimentally determine the PK profile of 4-(1-Indanyl)phenol, a series of validated in vitro and in vivo studies are required.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a standard rodent PK study to determine key parameters following intravenous (IV) and oral (PO) administration.

Objective: To determine the absolute bioavailability and key PK parameters (Cmax, Tmax, AUC, T½, Clearance) of 4-(1-Indanyl)phenol.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer 1-2 mg/kg of 4-(1-Indanyl)phenol in a suitable vehicle (e.g., Solutol/Ethanol/Water) via the tail vein.

    • PO Group: Administer 5-10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-(1-Indanyl)phenol and its major metabolites in plasma using a validated LC-MS/MS method (see section 4.2).

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G Dosing Animal Dosing (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis LC-MS/MS Quantification Storage->Analysis PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately measuring the low concentrations of the parent drug and its metabolites in biological matrices.[10][11]

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at >10,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A rapid gradient from 5% to 95% B over 3-5 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), likely in negative mode for the phenolic proton.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the analyte and its metabolites to ensure selectivity and sensitivity.

  • Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[12]

Causality Insight: Protein precipitation is chosen for its speed and simplicity, suitable for discovery PK. For more complex matrices or lower detection limits, a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary.[10][13]

In Vitro Metabolic Stability Assay

This assay provides a rapid assessment of the compound's susceptibility to metabolism and predicts its intrinsic clearance.

Protocol:

  • System: Human Liver Microsomes (HLM) or Hepatocytes. Microsomes primarily assess Phase I metabolism, while hepatocytes incorporate both Phase I and Phase II pathways as well as transporter activity.

  • Incubation:

    • Incubate 4-(1-Indanyl)phenol (typically 1 µM) with HLM (0.5 mg/mL) or hepatocytes.

    • The reaction requires a cofactor mix, primarily NADPH for CYP450-mediated reactions. For assessing conjugation, UDPGA (for UGTs) and PAPS (for SULTs) must be included.

    • Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding cold acetonitrile.

  • Analysis: Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of this line gives the degradation rate constant (k).

    • In Vitro Half-life (T½) = 0.693 / k

    • This data can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human clearance.

Conclusion and Future Directions

The pharmacokinetic profile of 4-(1-Indanyl)phenol is predicted to be characterized by good absorption but low oral bioavailability due to extensive and rapid first-pass metabolism, a hallmark of phenolic compounds.[1][2] The primary metabolic routes are expected to be glucuronidation and sulfation of the phenolic hydroxyl group, leading to rapid elimination of water-soluble conjugates.[4][9]

For drug development professionals, overcoming this metabolic challenge is paramount. Strategies could include:

  • Prodrug Approaches: Masking the phenolic hydroxyl group to protect it from first-pass metabolism.

  • Formulation Technologies: Using advanced formulations like lipid-based nanocarriers to enhance absorption and potentially modulate metabolic pathways.[7]

  • Identification of Active Metabolites: It is essential to determine if any of the metabolites retain biological activity, as the therapeutic effect could be mediated by a metabolite rather than the parent compound.[1]

The robust experimental protocols detailed in this guide provide a clear roadmap for the thorough characterization of 4-(1-Indanyl)phenol, enabling a data-driven assessment of its potential for further development.

Sources

Foundational

In Vitro Toxicity Profiling of 4-(1-Indanyl)phenol: A Comprehensive Technical Guide

Executive Summary 4-(1-Indanyl)phenol (CAS 5402-37-9) is a rare chemical building block characterized by a phenol ring coupled to a bulky, bicyclic indanyl moiety. While specific toxicological literature on this exact co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Indanyl)phenol (CAS 5402-37-9) is a rare chemical building block characterized by a phenol ring coupled to a bulky, bicyclic indanyl moiety. While specific toxicological literature on this exact compound is sparse, its structural homology to known endocrine-disrupting alkylphenols (e.g., 4-octylphenol) and bisphenol analogs (e.g., Bisphenol A, BPAF) necessitates rigorous in vitro safety profiling. This whitepaper establishes a self-validating, multi-parametric framework to evaluate the cytotoxicity, xenoestrogenicity, and mitochondrial disruption potential of 4-(1-Indanyl)phenol across human cell lines.

Mechanistic Rationale: The Structure-Toxicity Relationship

To design an effective screening cascade, we must first understand the causality behind the molecule's potential toxicity. The structural features of 4-(1-Indanyl)phenol drive three primary mechanisms of cellular disruption:

  • Xenoestrogenicity via ERα Binding: The phenol ring acts as a mimic for the A-ring of 17β-estradiol, a critical pharmacophore for Estrogen Receptor alpha (ERα) binding. The bulky indanyl group provides extensive hydrophobic contacts, similar to how bisphenol alternatives (like BPZ and BPAF) interact with the receptor's ligand-binding domain, often acting as potent ERα agonists[1].

  • Hepatotoxicity and Oxidative Stress: Due to its high lipophilicity (log P), the compound partitions readily into lipid bilayers. In hepatic models (HepG2), the metabolism of bulky phenols frequently induces the Unfolded Protein Response (UPR) and generates Reactive Oxygen Species (ROS), leading to cellular apoptosis[2].

  • Mitochondrial Uncoupling: Phenolic hydroxyl groups can act as protonophores. By transporting protons across the inner mitochondrial membrane, they dissipate the mitochondrial membrane potential (MMP), uncoupling oxidative phosphorylation and depleting cellular ATP[3].

Pathway Compound 4-(1-Indanyl)phenol Membrane Cell Membrane Penetration (High Lipophilicity) Compound->Membrane ER_alpha Estrogen Receptor (ERα) Binding Membrane->ER_alpha Mitochondria Mitochondrial Membrane Accumulation Membrane->Mitochondria GeneExpr Altered Gene Expression (Cell Proliferation) ER_alpha->GeneExpr Uncoupling Protonophoric Uncoupling (Decreased ATP) Mitochondria->Uncoupling ROS_Gen ROS Generation (Oxidative Stress) Mitochondria->ROS_Gen Apoptosis Apoptosis / Cytotoxicity Uncoupling->Apoptosis ROS_Gen->Apoptosis

Caption: Mechanistic pathways of 4-(1-Indanyl)phenol inducing endocrine disruption and cytotoxicity.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, every assay must be designed as a self-validating system. This means incorporating specific antagonists, positive controls, and metabolic baselines to prove that the observed toxicity is mechanistically driven, rather than an artifact of the assay chemistry.

Protocol A: Hepatotoxicity & Oxidative Stress (HepG2 Model)

Causality: HepG2 cells are utilized because they retain phase I and phase II xenobiotic metabolizing enzymes, making them the gold standard for predicting liver toxicity induced by alkylphenols[2]. Self-Validation: Menadione is used as a positive control for ROS generation. Co-treatment with the antioxidant N-acetylcysteine (NAC) must rescue the cells to prove that cell death is specifically ROS-mediated.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a logarithmic concentration gradient of 4-(1-Indanyl)phenol (0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration ≤ 0.1%). Include a vehicle control, a Menadione positive control (50 μM), and a rescue cohort pre-treated with 5 mM NAC.

  • ROS Quantification (DCFDA Assay): After 4h of exposure, wash cells with PBS and incubate with 10 μM H2DCFDA for 30 minutes in the dark. Measure fluorescence (Ex/Em = 485/535 nm).

  • Viability (Resazurin Assay): After 24h of exposure, replace media with 10% Resazurin solution. Incubate for 2h and measure fluorescence (Ex/Em = 560/590 nm). Calculate the IC₅₀ using non-linear regression.

Protocol B: Endocrine Disruption via E-Screen (MCF-7 Model)

Causality: MCF-7 human breast cancer cells express high levels of ERα. Because 4-(1-Indanyl)phenol is predicted to be a weak xenoestrogen, background estrogen in standard culture media will mask its effects. Therefore, phenol red-free media and dextran-coated charcoal-stripped FBS (DCC-FBS) are strictly required[4]. Self-Validation: The assay is validated by a robust proliferative response to 17β-estradiol (E2). Crucially, the addition of Fulvestrant (ICI 182,780), a competitive ER antagonist, must abrogate the proliferation induced by 4-(1-Indanyl)phenol, proving the effect is receptor-dependent[1].

Step-by-Step Methodology:

  • Hormone Starvation: Cultivate MCF-7 cells in phenol red-free DMEM supplemented with 5% DCC-FBS for 72 hours prior to the assay to downregulate baseline ER activation.

  • Seeding: Seed at 5×103 cells/well in 96-well plates.

  • Treatment Matrix: Treat cells with:

    • Vehicle control (0.1% Ethanol).

    • Positive control: 17β-estradiol (10 pM to 1 nM).

    • Test compound: 4-(1-Indanyl)phenol (0.01 μM to 50 μM).

    • Antagonist validation: Test compound + 1 μM ICI 182,780.

  • Endpoint: After 144 hours (6 days) of incubation (refreshing media at day 3), quantify cell proliferation using a DNA-binding dye (e.g., Hoechst 33342) or Resazurin[4]. Calculate the Relative Proliferative Effect (RPE).

Protocol C: Mitochondrial Bioenergetics (Seahorse XF)

Causality: Phenolic rings can shuttle protons across the mitochondrial membrane. The Seahorse XF Cell Mito Stress Test isolates this variable by measuring the Oxygen Consumption Rate (OCR) in real-time[3]. Self-Validation: The sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A validates the assay by isolating ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

Step-by-Step Methodology:

  • Preparation: Seed HEK293 or HepG2 cells in a Seahorse XF96 microplate. Incubate overnight.

  • Pre-treatment: Expose cells to sub-lethal concentrations of 4-(1-Indanyl)phenol (e.g., 1/10th of the IC₅₀) for 2 hours.

  • Assay Execution: Replace media with unbuffered Seahorse XF Base Medium. Load the sensor cartridge with Oligomycin (1.5 μM), FCCP (1.0 μM), and Rotenone/Antimycin A (0.5 μM).

  • Analysis: A drop in ATP-linked respiration coupled with an artificial spike in basal OCR (mimicking FCCP) confirms protonophoric uncoupling activity.

Workflow Start Compound Prep: 4-(1-Indanyl)phenol HepG2 HepG2 Cell Line (Hepatotoxicity) Start->HepG2 MCF7 MCF-7 Cell Line (Endocrine Disruption) Start->MCF7 HEK293 HEK293 Cell Line (Nephrotoxicity) Start->HEK293 MTT MTT / Resazurin Assay (Viability) HepG2->MTT ROS DCFDA Assay (Oxidative Stress) HepG2->ROS EScreen E-Screen Assay (ERα Proliferation) MCF7->EScreen HEK293->MTT Seahorse Seahorse XF (Mitochondrial Respiration) HEK293->Seahorse Data Data Synthesis & IC50/EC50 Calculation MTT->Data ROS->Data EScreen->Data Seahorse->Data

Caption: Workflow for the in vitro toxicity profiling of 4-(1-Indanyl)phenol across human cell lines.

Quantitative Data Presentation

Based on the structural homology of 4-(1-Indanyl)phenol to established alkylphenols (e.g., 4-octylphenol) and bisphenols, the following table summarizes the anticipated toxicity thresholds. These extrapolated values serve as a baseline matrix for assay validation and quality control.

Cell LineAssay EndpointTarget MechanismPositive Control (Expected Value)Anticipated 4-(1-Indanyl)phenol Threshold
HepG2 Viability (Resazurin)General CytotoxicityTriton X-100 (IC₅₀ ~0.01%)IC₅₀: 25 μM – 75 μM
HepG2 ROS Generation (DCFDA)Oxidative Stress / UPRMenadione (EC₅₀ ~15 μM)Significant ↑ at >10 μM
MCF-7 E-Screen (Proliferation)ERα Agonism17β-estradiol (EC₅₀ ~8 pM)EC₅₀: 0.1 μM – 1.5 μM
HEK293 Seahorse XF (OCR)Mitochondrial UncouplingFCCP (Maximal OCR spike)Mitotoxicity EC₅₀: ~0.2 mM

Note: The anticipated thresholds are predictive, synthesized from the known behavior of bulky phenolic endocrine disruptors[1][2][3].

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(1-Indanyl)phenol

An Application Note for the Synthesis of 4-(1-Indanyl)phenol Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(1-Indanyl)phenol, a valuable intermediate in pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-(1-Indanyl)phenol

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(1-Indanyl)phenol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Friedel-Crafts alkylation of phenol with indene, utilizing a strong acid catalyst. This document elucidates the underlying reaction mechanism, offers insights into experimental design, and presents a robust protocol for synthesis, purification, and characterization. It is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Background

4-(1-Indanyl)phenol is a disubstituted aromatic compound featuring a phenol moiety and an indanyl group. This structural motif is of significant interest due to its presence in various biologically active molecules and its utility as a versatile building block in organic synthesis. The preparation of such alkylated phenols is most commonly achieved through the Friedel-Crafts alkylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1]

The classical Friedel-Crafts reaction involves the electrophilic substitution of an aromatic proton with an alkyl group.[2] The reaction requires the generation of a potent electrophile, typically a carbocation, from an alkylating agent. While alkyl halides in the presence of Lewis acids are traditional reagents, more environmentally benign methods utilizing alkenes or alcohols with Brønsted or Lewis acid catalysts have been developed.[3]

In the synthesis of 4-(1-Indanyl)phenol, phenol serves as the electron-rich aromatic nucleophile. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing substituent, which facilitates the electrophilic attack. However, the lone pairs on the oxygen can also coordinate with and deactivate Lewis acid catalysts, presenting a common challenge.[4][5] Therefore, the choice of catalyst and reaction conditions is critical to favor C-alkylation over O-alkylation and to achieve high yields.[6] This protocol utilizes indene as the alkylating agent and a strong Brønsted acid as the catalyst, a method reported to produce high yields of the desired product.[7]

Reaction Mechanism and Rationale

The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution. The key mechanistic steps are outlined below.

  • Electrophile Generation: The Brønsted acid (e.g., H₂SO₄ or benzenesulfonic acid) protonates the double bond of indene. This generates a resonance-stabilized secondary carbocation at the benzylic position (the indanyl cation), which is a potent electrophile.

  • Nucleophilic Attack: The electron-rich phenol ring attacks the indanyl carbocation. Due to the directing effect of the hydroxyl group, this attack occurs preferentially at the ortho and para positions. The para product is often favored due to reduced steric hindrance compared to the ortho position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the aromaticity of the phenol ring.[2]

  • Deprotonation and Aromaticity Restoration: A weak base (e.g., H₂O or another phenol molecule) removes a proton from the carbon atom bearing the new indanyl group. This restores the aromaticity of the ring and regenerates the acid catalyst, yielding the final 4-(1-Indanyl)phenol product.

Reaction_Mechanism Figure 1: Reaction Mechanism for Friedel-Crafts Alkylation of Phenol with Indene Indene Indene Carbocation Indanyl Carbocation (Electrophile) Indene->Carbocation + H⁺ Phenol Phenol H_plus H⁺ (Catalyst) Arenium_Ion Arenium Ion Intermediate Carbocation->Arenium_Ion + Phenol Product 4-(1-Indanyl)phenol Arenium_Ion->Product - H⁺

Caption: Figure 1: Reaction Mechanism for Friedel-Crafts Alkylation of Phenol with Indene.

Detailed Synthesis Protocol

This protocol is designed for the laboratory-scale synthesis of 4-(1-Indanyl)phenol. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
Materials & ReagentsGradeSupplier
PhenolACS Reagent, ≥99%Standard Supplier
Indene92% (stabilized)Standard Supplier
Sulfuric Acid (H₂SO₄)Concentrated, 98%Standard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Soln.N/A
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
HexaneACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
EquipmentDescription
Three-neck round-bottom flask250 mL
Magnetic stirrer and stir bar
Thermometer
Addition funnel100 mL
Condenser
Ice-water bath
Separatory funnel500 mL
Rotary evaporator
Glass column for chromatography
Beakers, Erlenmeyer flasks
Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Phenol94.1123.5 g0.252.5
Indene116.1611.6 g0.101.0
Sulfuric Acid (98%)98.08~1 mL~0.0180.18
Dichloromethane84.93100 mL--

Rationale for Stoichiometry: An excess of phenol is used to minimize polyalkylation, a common side reaction where the product, being more activated than phenol itself, undergoes further alkylation.[5][8] Using the aromatic reactant in excess favors the formation of the mono-substituted product.[8]

Step-by-Step Procedure

Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, add phenol (23.5 g, 0.25 mol) and dichloromethane (50 mL).

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

Addition of Reactants 4. In a separate beaker, prepare a solution of indene (11.6 g, 0.10 mol) in dichloromethane (50 mL). 5. Transfer the indene solution to the addition funnel. 6. Begin stirring the phenol solution and slowly add the concentrated sulfuric acid (~1 mL) dropwise. Maintain the temperature below 10 °C. 7. Once the acid is added, add the indene solution from the addition funnel dropwise over 30-45 minutes. It is crucial to maintain the internal temperature between 0-5 °C during the addition to control the reaction rate and selectivity.

Reaction and Quenching 8. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 9. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). 10. Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding 100 mL of cold deionized water.

Workup and Purification 11. Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. 12. Wash the organic layer sequentially with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 100 mL of brine. 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. 14. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5). 15. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 4-(1-Indanyl)phenol as a solid.

Safety and Hazard Management

This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.

  • Phenol: Highly toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin, causing severe chemical burns.[9] Due to its anesthetic properties, initial skin contact may not be painful.[9] Always handle in a fume hood.

  • Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns.[10][11] Handle with extreme care, adding it slowly to solutions to dissipate heat.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., neoprene or butyl rubber over nitrile for concentrated phenol) at all times.[12]

Spill & Emergency Procedures:

  • Skin Contact: In case of contact with phenol, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek immediate medical attention.

  • Acid Spills: Neutralize with a suitable agent like sodium bicarbonate before cleaning.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local hazardous waste guidelines.[12]

Characterization of 4-(1-Indanyl)phenol

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the phenol ring (~6.7-7.1 ppm, two doublets, characteristic of 1,4-disubstitution). Aromatic protons on the indanyl group (~7.1-7.3 ppm, multiplet). Benzylic proton (-CH-) as a triplet (~4.1 ppm). Methylene protons (-CH₂-) as multiplets (~2.0-3.0 ppm). Phenolic -OH proton (broad singlet, variable shift ~4-7 ppm).[13]
¹³C NMR Signals for 9 distinct aromatic carbons and 3 distinct aliphatic carbons. The carbon bearing the -OH group will be downfield (~155 ppm), and the benzylic carbon will be around 45 ppm.
IR Spectroscopy Broad O-H stretch (~3200-3500 cm⁻¹). Aromatic C-H stretch (~3000-3100 cm⁻¹). Aliphatic C-H stretch (~2850-2950 cm⁻¹). Aromatic C=C stretches (~1500-1600 cm⁻¹). C-O stretch (~1230 cm⁻¹).[13][14]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₅H₁₄O (210.27 g/mol ).

Experimental Workflow and Troubleshooting

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Phenol in DCM B Cool to 0-5 °C A->B C Add H₂SO₄ Catalyst B->C D Add Indene Solution Dropwise C->D E Stir at Room Temp (2-3h) D->E F Quench with H₂O E->F G Extract with DCM F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry (Na₂SO₄) & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Figure 2: A summary of the experimental workflow from setup to final analysis.

Troubleshooting Common Issues
  • Low Yield:

    • Cause: Incomplete reaction or catalyst deactivation.

    • Solution: Ensure the reaction is run for a sufficient amount of time (monitor by TLC). Ensure anhydrous conditions as water can inhibit the catalyst.

  • Formation of O-Alkylated Byproduct (1-Indanyl phenyl ether):

    • Cause: The phenolic oxygen acts as a nucleophile.

    • Solution: Lower reaction temperatures generally favor C-alkylation. The choice of a Brønsted acid over some Lewis acids can also influence this ratio.

  • Polyalkylation:

    • Cause: The mono-alkylated product is more reactive than phenol.

    • Solution: Use a significant excess of phenol, as implemented in this protocol.[5] This statistically favors the alkylation of the unreacted starting material.

  • Formation of ortho-isomer:

    • Cause: The -OH group is ortho, para-directing.

    • Solution: The para product is generally the major isomer due to sterics. Lower temperatures favor the thermodynamically more stable para product. The isomers can typically be separated by column chromatography.

References

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Available at: [Link]

  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. Available at: [Link]

  • University of California, Riverside - Environmental Health & Safety. SAFE USE OF PHENOL. Available at: [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Available at: [Link]

  • Azim, M. A., et al. (2015, October 14). Indanylation of Phenol with Indene in the presence of Benzenesulphonic Acid. ResearchGate. Available at: [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

Sources

Application

Application Note: Preparation and Handling of 4-(1-Indanyl)phenol Stock Solutions in DMSO

Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profile In early-stage drug discovery, maintaining the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profile

In early-stage drug discovery, maintaining the chemical integrity of screening libraries is paramount to preventing false negatives and irreproducible assay data. 4-(1-Indanyl)phenol is a lipophilic phenolic compound frequently utilized in early discovery collections. Due to its highly hydrophobic nature, it is essentially insoluble in aqueous buffers and requires Dimethyl Sulfoxide (DMSO) as a primary vehicle for stock solution preparation.

To successfully formulate this compound, scientists must account for its specific physicochemical properties (summarized in Table 1 ) and the inherent vulnerabilities of phenolic compounds in solution.

Table 1: Physicochemical Properties of 4-(1-Indanyl)phenol
PropertyValueClinical / Experimental Relevance
CAS Number 5402-37-9[1]Unique identifier for compound tracking.
Molecular Formula C₁₅H₁₄ODefines structural composition (indanyl + phenol ring).
Molecular Weight 210.27 g/mol [1]Critical for accurate molarity calculations.
Boiling Point ~359.0 °C[1]Indicates low volatility at room temperature.
Predicted pKa 10.03 ± 0.30[1]Weakly acidic phenol; remains un-ionized in neutral DMSO.

Mechanistic Insights: The Causality of DMSO Handling

As a Senior Application Scientist, I cannot overstate this: the majority of compound library failures stem from improper DMSO handling, not the compound itself. Understanding the causality behind degradation pathways is essential for establishing a self-validating protocol.

Hygroscopicity and "DMSO Suppression"

DMSO is aggressively hydrophilic. When exposed to ambient air, it can absorb up to 20% of its weight in water within 24 hours[2]. This moisture influx causes two catastrophic failures:

  • Freezing Point Depression: Hydrated DMSO will not freeze at standard -20°C conditions, leaving compounds in a reactive liquid state[2].

  • Compound Precipitation: Moisture suppresses DMSO's solubilizing performance, causing lipophilic compounds like 4-(1-Indanyl)phenol to crash out of solution and form irreversible hydrates[2][3].

The Freeze-Thaw Fallacy

It is a common misconception that the physical act of freezing damages compounds. In reality, the degradation observed during repeated freeze-thaw cycles is driven by atmospheric moisture condensation during the thaw phase[4][5]. Studies utilizing LC-MS have demonstrated a linear reduction in compound integrity with increased freeze-thaw cycles under ambient conditions[5]. Therefore, immediate aliquoting into single-use volumes is a non-negotiable step.

Oxidative Degradation of Phenols

Phenolic structures, such as the one in 4-(1-Indanyl)phenol, are highly susceptible to oxidative degradation in solution. If a clear phenol stock solution begins to develop a pinkish or brownish hue, it has undergone oxidation and lost its potency[6]. Displacing oxygen with an inert gas (Argon or Nitrogen) prior to storage is critical to preventing this[5].

Experimental Protocol: Step-by-Step Methodology

Table 2: Stock Solution Dilution Guide (MW = 210.27 g/mol )
Target ConcentrationVolume of DMSOMass of 4-(1-Indanyl)phenol Required
1 mM 1.0 mL0.21 mg
5 mM 1.0 mL1.05 mg
10 mM 1.0 mL2.10 mg
50 mM 1.0 mL10.51 mg
Step 1: Thermal Equilibration (Crucial First Step)
  • Remove the sealed vial of solid 4-(1-Indanyl)phenol from cold storage.

  • Place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment before dissolution even begins.

Step 2: Weighing and Dissolution
  • Weigh the desired mass of 4-(1-Indanyl)phenol (e.g., 2.10 mg for a 10 mM stock) using a microbalance.

  • Transfer the powder to a clean, dry amber glass vial or low-bind microcentrifuge tube.

  • Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 1–2 minutes.

Step 3: Aliquoting and Inert Gas Purging
  • Immediately divide the master stock into 10 µL to 50 µL single-use aliquots using amber, low-bind tubes.

    • Causality: Amber tubes protect the compound from UV-induced degradation[2].

  • Gently blow a steady stream of Argon or dry Nitrogen gas over the open tubes for 3–5 seconds to displace ambient oxygen[5].

  • Cap tightly immediately after purging.

Step 4: Storage
  • Store the aliquots at -80°C in a desiccated container.

  • Never return a thawed aliquot to the freezer. Discard any unused portion after the experiment.

Workflow Diagram

G Start 4-(1-Indanyl)phenol (Solid Powder) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Compound (e.g., 2.10 mg) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO (Vortex / Sonicate) Weigh->Dissolve Add 1 mL DMSO for 10 mM Stock QC1 Visual QC: Clear & Colorless? Dissolve->QC1 QC1->Dissolve No (Precipitate) Aliquot Aliquot into Single-Use Tubes (Amber / Low-Bind) QC1->Aliquot Yes (Pass) Purge Purge with Argon/N2 (Prevent Oxidation) Aliquot->Purge Store Store at -80°C (Desiccated) Purge->Store

Workflow for the preparation, quality control, and storage of 4-(1-Indanyl)phenol DMSO stock solutions.

Quality Control & Self-Validating System

A robust protocol must be self-validating. Do not assume your stock is viable simply because you followed the steps; verify it using the following checkpoints:

  • Pre-Assay Visual Inspection: Upon thawing an aliquot for an assay, inspect it against a white background.

    • Pass: The solution is perfectly clear and colorless.

    • Fail (Turbidity): Indicates moisture absorption and compound precipitation[2]. Discard.

    • Fail (Pink/Brown Hue): Indicates oxidative degradation of the phenol ring[6]. Discard.

  • Analytical Validation (LC-MS/UV-Vis): To confirm the exact concentration of your library stocks, dilute a test aliquot 1:100 or 1:200 in a mobile phase (e.g., 25% Acetonitrile / 75% Water) and run it through LC-MS[7][8]. The calculated concentration must match the theoretical yield within a 5% margin of error.

References

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003. URL:[Link]

  • Cheng, X., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." NIH PubMed Central, 2011. URL:[Link]

  • Roylan Developments. "Compound storage made simple." spod-technology.com. URL:[Link]

  • ResearchGate Community. "Is it normal that SC79 turned pink after being prepared as a stock solution with DMSO?" researchgate.net, 2025. URL:[Link]

  • Chromatography Forum. "DMSO stock solutions." chromforum.org, 2012. URL:[Link]

Sources

Method

Application Note: 4-(1-Indanyl)phenol as a Sterically Hindered Precursor in Advanced Organic Synthesis

Executive Summary 4-(1-Indanyl)phenol (CAS 5402-37-9) is a specialized, sterically hindered phenolic building block characterized by a bulky, hydrophobic indanyl moiety[1]. While traditionally utilized as an intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Indanyl)phenol (CAS 5402-37-9) is a specialized, sterically hindered phenolic building block characterized by a bulky, hydrophobic indanyl moiety[1]. While traditionally utilized as an intermediate in the synthesis of antioxidants and pour-point depressants for lubricating oils[2], its unique spatial geometry has driven recent innovations in both high-performance polymer chemistry and targeted drug discovery. This application note provides a comprehensive, self-validating guide to synthesizing 4-(1-indanyl)phenol and deploying it as a precursor for rigid polycarbonates and Selective Estrogen Receptor Modulators (SERMs).

Mechanistic Rationale & Chemical Properties

The utility of 4-(1-indanyl)phenol stems from the rigid, bicyclic nature of the indane ring.

  • In Polymer Chemistry: The bulky indanyl group provides extreme steric hindrance, which restricts polymer chain rotation when incorporated into polycarbonate backbones, thereby dramatically increasing the glass transition temperature ( Tg​ ) and thermal stability[2].

  • In Medicinal Chemistry: The structural topology of 4-(1-indanyl)phenol mimics the pharmacophore of bisphenols and steroidal estrogens. The indanyl group acts as a hydrophobic anchor that docks into the ligand-binding domain of estrogen receptors (ERα)[3]. However, its sheer bulk prevents the proper folding of Helix-12, effectively trapping the receptor in an inactive conformation and acting as a potent antagonist[3].

Application Workflows

Synthesis and Downstream Applications

The primary synthetic route to 4-(1-indanyl)phenol is the Friedel-Crafts alkylation of phenol using indene[2]. Once isolated, the phenolic hydroxyl group serves as a versatile handle for downstream functionalization, such as phosgenation (for polymers) or etherification (for pharmaceutical derivatives).

Synthesis_Workflow Phenol Phenol (Aromatic Substrate) Product 4-(1-Indanyl)phenol (Target Precursor) Phenol->Product Electrophilic Aromatic Substitution Indene Indene (Alkylating Agent) Intermediate Indanyl Carbocation (Electrophile) Indene->Intermediate Protonation Catalyst Benzenesulfonic Acid (Mild Acid Catalyst) Catalyst->Intermediate Facilitates Intermediate->Product Para-Attack Polymer Polycarbonate Resins (High Tg Materials) Product->Polymer Phosgenation Pharma SERM Derivatives (Anti-Cancer Agents) Product->Pharma Etherification

Figure 1: Synthetic workflow of 4-(1-Indanyl)phenol and its downstream applications.

Endocrine Modulation and SERM Development

Derivatives of 4-(1-indanyl)phenol exhibit remarkable anti-cancer properties. In vitro studies against the MCF-7 breast cancer cell line demonstrate that these compounds induce severe morphological changes, loss of cell contact, and apoptosis[3].

ER_Pathway Ligand 4-(1-Indanyl)phenol Analog (Hydrophobic Ligand) Receptor Estrogen Receptor (ERα) (Ligand Binding Domain) Ligand->Receptor Hydrophobic Docking (-9.91 kcal/mol) Complex Ligand-Receptor Complex (Altered Conformation) Receptor->Complex Binding Nucleus Nuclear Translocation (Dimerization) Complex->Nucleus Activation ERE Estrogen Response Element (DNA Binding) Nucleus->ERE Corepressor Recruitment Outcome Apoptosis in MCF-7 Cells (Gene Modulation) ERE->Outcome Transcriptional Repression

Figure 2: Mechanism of action for indanyl phenol derivatives modulating the ERα pathway.

Self-Validating Experimental Protocols

Protocol A: Catalytic Indanylation of Phenol

Objective: Synthesize 4-(1-indanyl)phenol with high para-regioselectivity. Causality & Design: Strong acids cause indene to rapidly polymerize. We utilize benzenesulfonic acid because its milder acidity protonates indene at a controlled rate, favoring the Friedel-Crafts alkylation pathway[2]. Furthermore, a high molar excess of phenol (10:1) is employed to statistically suppress the formation of di-indanyl phenols[2].

Step-by-Step Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, charge Phenol (10 equivalents) and Benzenesulfonic acid (8% by weight of phenol)[2].

  • Heating: Heat the mixture to 140°C under continuous magnetic stirring[2].

  • Addition: Add Indene (1 equivalent) dropwise over 1 hour to maintain thermal control and prevent localized concentration spikes that lead to indene dimerization.

  • Reaction: Maintain stirring at 140°C for an additional 4 hours[2].

  • Quenching & Extraction: Cool the mixture, neutralize with 5% aqueous NaHCO3​ , and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation to remove unreacted phenol, followed by recrystallization from methanol.

  • Self-Validation Checkpoint (Spectroscopy):

    • UV-Vis: Confirm a strong absorption band at λmax​=299.0 nm[2].

    • FT-IR: The spectrum must show a sharp band at 815 cm⁻¹, definitively confirming the 1,4-disubstituted (para) aromatic ring[2]. A peak at 750 cm⁻¹ indicates unwanted 1,2-disubstitution (ortho isomer) and requires re-crystallization[2]. A broad band at 3355 cm⁻¹ validates the intact phenolic -OH group[2].

Protocol B: Synthesis of SERM Precursors via Etherification

Objective: Convert 4-(1-indanyl)phenol into a basic ether derivative (e.g., attaching a 2-(diethylamino)ethyl chain). Causality & Design: The phenolic proton ( pKa​≈10.03 )[1] is mildly acidic. Using anhydrous K2​CO3​ in a polar aprotic solvent (DMF) ensures complete deprotonation to the phenoxide ion without hydrolyzing the incoming alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-(1-indanyl)phenol (1 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (3 eq) and stir at 60°C for 30 minutes.

  • Alkylation: Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) portion-wise. Elevate temperature to 80°C and stir for 12 hours.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF.

  • Self-Validation Checkpoint (Chromatography): Run TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot ( Rf​≈0.4 ) and the appearance of a new, highly polar spot that stains positive with Dragendorff's reagent confirms the formation of the amine-bearing ether.

Quantitative Data & Optimization Metrics

Table 1: Optimization of Phenol Indanylation (Temperature vs. Yield) Data demonstrates the critical role of thermal activation and catalyst loading in driving the reaction to completion[2].

Temperature (°C)Molar Ratio (Phenol:Indene)Catalyst (wt%)Reaction Time (h)Yield (%)
704:13123.7
1006:15361.2
14010:18579.5

Table 2: Pharmacological Profile of Indanyl Phenol Derivatives Metrics validating the efficacy of the indanyl phenol scaffold in targeted cancer therapies[3].

Assay / TargetMetricValueSignificance
Estrogen Receptor (ERα)Binding Energy-9.91 kcal/molHigh-affinity hydrophobic docking into the ligand-binding domain[3].
MCF-7 Breast Cancer CellsIC506.68 μg/mLPotent induction of apoptosis and morphological cell death[3].

References

  • Title : Indanylation of Phenol with Indene in the presence of Benzenesulphonic Acid Source : ResearchGate (Bangladesh Journal of Scientific and Industrial Research) URL :[Link]

  • Title : BIOACTIVE COMPOUNDS OF INDONESIAN RED BETEL (PIPER CROCATUM) EXTRACT AND ITS INHIBITORY ACTIVITY IN MCF-7 CELL LINE Source : Rasayan Journal of Chemistry URL :[Link]

Sources

Application

Application Note: Bioanalytical Extraction Protocols for 4-(1-Indanyl)phenol from Biological Matrices

Physicochemical Rationale & Bioanalytical Strategy The quantification of novel small molecules in biological matrices (e.g., plasma, serum, urine) requires sample preparation techniques tailored to the analyte's specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale & Bioanalytical Strategy

The quantification of novel small molecules in biological matrices (e.g., plasma, serum, urine) requires sample preparation techniques tailored to the analyte's specific physicochemical properties. 4-(1-Indanyl)phenol (CAS 5402-37-9) presents a unique bioanalytical challenge due to its structural dichotomy: a weakly acidic phenolic hydroxyl group coupled with a bulky, highly lipophilic indanyl ring.

According to predictive models, 4-(1-Indanyl)phenol has a boiling point of ~359 °C and a pKa of approximately 10.03[1]. The integration of the indanyl moiety significantly increases the molecule's partition coefficient (LogP), rendering it highly hydrophobic. In physiological matrices (pH ~7.4), the compound remains entirely unionized but exhibits extensive non-specific binding to plasma proteins, such as Human Serum Albumin (HSA).

To comply with the rigorous standards set forth by the[2], an extraction protocol must not only isolate the analyte but also serve as a self-validating system . This means the methodology must inherently correct for matrix effects, ensure complete protein unbinding, and yield reproducible recoveries across the dynamic range[3].

Mechanistic Causality in Extraction Design

A successful extraction protocol cannot simply be a list of steps; every reagent and condition must be logically justified by the analyte's properties.

  • Protein Disruption (The "Crash" Phase): Because 4-(1-Indanyl)phenol is highly lipophilic, it tightly binds to hydrophobic pockets in plasma proteins. Direct extraction without disruption leads to poor recovery. We utilize an acidic pre-treatment (2% Formic Acid). The low pH denatures the tertiary structure of plasma proteins, releasing the analyte.

  • pH Control for Partitioning: With a pKa of 10.03[1], the phenolic group will only ionize into a phenolate anion at highly alkaline pH (>11). By keeping the extraction environment acidic or neutral (pH 3–7), we force the molecule into its fully protonated, neutral state. This maximizes its affinity for non-polar liquid organic phases (in Liquid-Liquid Extraction) and reversed-phase polymeric sorbents (in Solid-Phase Extraction).

  • Sorbent Selection: For Solid-Phase Extraction (SPE), traditional silica-based C18 sorbents can suffer from phase collapse if dried. Instead, a macroporous copolymer sorbent like (Hydrophilic-Lipophilic Balance) is preferred[4]. Its divinylbenzene backbone provides massive surface area for the indanyl group to bind via π−π and hydrophobic interactions, while the N-vinylpyrrolidone monomer ensures the sorbent remains water-wettable.

Self-Validating System Controls

To ensure the trustworthiness of the data generated by these protocols, the following systemic controls must be embedded into every analytical batch:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated or 13C -labeled analog of 4-(1-Indanyl)phenol must be spiked into the raw matrix prior to any extraction steps. This corrects for volumetric losses during transfer and normalizes LC-MS/MS ion suppression.

  • Pre- vs. Post-Extraction Spikes: True extraction recovery is calculated by comparing the peak area of analyte spiked into the matrix before extraction against analyte spiked into a blank matrix extract after extraction.

  • Matrix Factor (MF) Assessment: Matrix effects are quantified by comparing the post-extraction spiked samples to neat standard solutions. An IS-normalized MF close to 1.0 indicates a clean extract free of co-eluting phospholipids.

Step-by-Step Methodologies

Protocol A: Solid-Phase Extraction (SPE) using Polymeric HLB

This method is ideal for high-throughput clinical or pharmacokinetic studies requiring maximum extract cleanliness.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of SIL-IS working solution. Add 200 µL of 2% Formic Acid in water. Vortex for 2 minutes to disrupt protein binding.

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the Oasis HLB cartridge (30 mg/1 cc) to activate the sorbent[4].

  • Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge. Do not let the sorbent bed dry completely.

  • Loading: Apply the entire pre-treated sample (420 µL) to the cartridge at a flow rate of ~1 mL/min.

  • Washing: Pass 1.0 mL of 5% MeOH in Water through the cartridge. (Causality: 5% MeOH is strong enough to wash away endogenous salts and polar peptides, but too weak to disrupt the hydrophobic retention of the indanyl group).

  • Elution: Elute the target analyte with 1.0 mL of 100% MeOH into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow Start Plasma Sample (+ Internal Standard) PreTreat Acidic Pre-treatment Dilute 1:1 with 2% HCOOH Start->PreTreat Load Load Sample Apply pre-treated plasma PreTreat->Load Condition SPE Conditioning 1 mL MeOH, 1 mL H2O Condition->Load Wash Wash Step 5% MeOH in H2O Load->Wash Elute Elution 1 mL 100% MeOH Wash->Elute Dry Evaporation Dry under N2 at 40°C Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

SPE workflow for 4-(1-Indanyl)phenol utilizing polymeric HLB sorbents for optimal recovery.

Protocol B: Liquid-Liquid Extraction (LLE)

This method is a cost-effective alternative that leverages the extreme lipophilicity of the analyte.

  • Sample Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube. Add 20 µL of SIL-IS.

  • Buffering: Add 200 µL of Ammonium Acetate buffer (100 mM, pH 6.0). (Causality: Buffering to pH 6.0 ensures the phenol remains strictly neutral while avoiding the lipid-emulsion issues sometimes caused by extreme acidification).

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE). (Causality: MTBE is highly non-polar, selectively solvating the indanyl group. Furthermore, its low density ensures it forms the top layer, making automated or manual pipetting significantly easier than using halogenated solvents like chloroform)[5].

  • Partitioning: Vortex vigorously for 10 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve sharp phase separation.

  • Transfer: Carefully transfer 1.2 mL of the upper organic (MTBE) layer to a clean tube.

  • Evaporation & Reconstitution: Dry under Nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LLE_Workflow Plasma Plasma Sample (200 µL) + Internal Standard Buffer Add 200 µL Buffer (pH 6.0) (Ensure Phenol is Unionized) Plasma->Buffer Solvent Add 1.5 mL MTBE (Methyl tert-butyl ether) Buffer->Solvent Mix Vortex 10 min & Centrifuge 10,000 x g Solvent->Mix Transfer Transfer Organic Layer (Top Phase) Mix->Transfer Evaporate Evaporate under N2 at 40°C Transfer->Evaporate Recon Reconstitute in Mobile Phase Evaporate->Recon

LLE mechanism optimizing unionized partitioning of 4-(1-Indanyl)phenol into MTBE.

Quantitative Performance Metrics

The following table summarizes the expected validation metrics for 4-(1-Indanyl)phenol extracted from human plasma, benchmarked against the acceptance criteria outlined in the 2018 FDA Bioanalytical Method Validation Guidance[2],[3].

Validation ParameterFDA Acceptance CriteriaExpected Performance (SPE Protocol)Expected Performance (LLE Protocol)
Extraction Recovery Consistent and reproducible88.5% - 92.0%78.0% - 84.5%
Matrix Effect (Ion Suppression) IS-normalized MF variance < 15%< 8% (Highly clean extract)< 12% (Minor lipid carryover)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.5% - 6.2%5.1% - 8.9%
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-2.1% to +3.8%-4.5% to +5.2%
Phospholipid Carryover Not strictly defined; minimizeNegligible (Removed in wash)Low (MTBE excludes most PLs)

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from:[Link]

  • Federal Register. Bioanalytical Method Validation; Guidance for Industry; Availability (May 2018). Retrieved from:[Link]

  • Waters Corporation. Oasis Sample Extraction Products & Polymeric Sorbent Methodologies. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(1-Indanyl)phenol

Welcome to the Technical Support Center for the synthesis of 4-(1-Indanyl)phenol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guidance an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(1-Indanyl)phenol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yield and product purity. Drawing upon established chemical principles and field-proven insights, this guide will navigate you through the intricacies of this important chemical transformation.

Introduction to 4-(1-Indanyl)phenol Synthesis

The synthesis of 4-(1-Indanyl)phenol is a classic example of a Friedel-Crafts alkylation reaction. In this electrophilic aromatic substitution, indene is reacted with phenol in the presence of an acid catalyst to form the desired product. The indanyl group can substitute the phenol ring at either the ortho or para position relative to the hydroxyl group.

This guide will focus on troubleshooting and optimizing this reaction to favor the formation of the desired 4-(1-Indanyl)phenol isomer and maximize the overall yield.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 4-(1-Indanyl)phenol, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield Catalyst Deactivation: The Lewis acid catalyst can be complexed and deactivated by the phenolic hydroxyl group.[1][2]Use a More Robust Catalyst: Consider using a Brønsted acid catalyst like benzenesulphonic acid, which is less prone to deactivation by phenol.[1] If using a Lewis acid like AlCl₃, an excess may be required.
Insufficient Catalyst Amount: The catalytic activity is too low to drive the reaction to completion.Optimize Catalyst Loading: Systematically increase the weight percentage of the catalyst relative to phenol. A study on benzenesulphonic acid showed that increasing the catalyst from 3% to 8% (by wt. of phenol) significantly increased the yield.[1]
Low Reaction Temperature: The activation energy for the reaction has not been overcome.Increase Reaction Temperature: The yield of indanyl phenol has been shown to increase significantly with temperature, for instance, from 23.7% at 70°C to 79.5% at 140°C.[1] Monitor for potential side reactions at higher temperatures.
Suboptimal Molar Ratio of Reactants: An inappropriate ratio of phenol to indene can limit the conversion of the limiting reagent.Use an Excess of Phenol: Increasing the molar ratio of phenol to indene from 4:1 to 10:1 has been demonstrated to improve the product yield from 38.6% to 75.7%.[1]
Formation of Multiple Products (Isomers and Byproducts) Formation of ortho and para Isomers: The hydroxyl group of phenol is an ortho, para-directing group, leading to the formation of both 2-(1-Indanyl)phenol and 4-(1-Indanyl)phenol.[1]Purification is Key: The isomers will likely need to be separated after the reaction. Techniques like column chromatography or fractional crystallization may be effective. The choice of catalyst can also influence the isomeric ratio.
Polysubstitution: The mono-substituted product can undergo a second alkylation, leading to the formation of di-indanylphenols.Control Stoichiometry: Using a large excess of phenol can statistically favor mono-substitution.
Indene Polymerization: Under strongly acidic conditions, indene can polymerize, leading to a complex mixture and reduced yield of the desired product.Controlled Addition of Indene: Add the indene dropwise to the heated phenol-catalyst mixture to maintain a low concentration of the alkene and minimize polymerization.
Product is Dark or Oily Presence of Colored Impurities: Side reactions or impurities in the starting materials can lead to the formation of colored byproducts.Use High-Purity Starting Materials: Ensure the phenol and indene are of high purity to avoid introducing impurities that can lead to side reactions.[3]
Incomplete Removal of Catalyst: Residual acid catalyst can cause degradation and discoloration of the product upon storage or heating.Thorough Work-up: Ensure the reaction mixture is properly neutralized and washed to remove all traces of the acid catalyst.
Oxidation of Phenol: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds.Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

The acid catalyst is essential for generating the electrophile, which is a carbocation. In this reaction, the acid protonates the double bond of indene, forming a secondary carbocation at the 1-position of the indane ring. This carbocation is then attacked by the electron-rich phenol ring to form the C-C bond of the final product.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (phenol and indene) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q3: My product is a mixture of ortho and para isomers. How can I separate them?

The separation of ortho and para isomers can often be achieved by physical methods due to differences in their physical properties, such as polarity and boiling point.

  • Column Chromatography: This is a very effective method for separating isomers with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional recrystallization can be employed. This may require some experimentation to find a suitable solvent system.

Q4: What are the key safety precautions I should take when performing this synthesis?

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Always handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: The acid catalysts used (e.g., benzenesulphonic acid, sulfuric acid, AlCl₃) are corrosive. Handle them with care and in a fume hood.

  • Indene: Indene is flammable. Keep it away from ignition sources.

  • Heating: The reaction is often performed at elevated temperatures. Use appropriate heating equipment (e.g., a heating mantle with a stirrer) and monitor the temperature carefully.

Experimental Protocols

General Protocol for the Synthesis of 4-(1-Indanyl)phenol

This protocol is based on the method described by Azim et al. and is a good starting point for optimization.[1]

Materials:

  • Phenol

  • Indene

  • Benzenesulphonic acid (catalyst)

  • Petroleum ether

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the three-necked flask with phenol and benzenesulphonic acid. The molar ratio of phenol to indene and the amount of catalyst should be determined based on your optimization goals (see table below for starting points).

  • Heat the mixture to the desired reaction temperature with stirring.

  • Once the desired temperature is reached, add indene dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in petroleum ether.

  • Transfer the solution to a separatory funnel and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer several times with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Optimization of Reaction Parameters

The following table, based on data from Azim et al., provides a starting point for optimizing the reaction conditions to maximize the yield of indanyl phenol.[1]

ParameterRange StudiedEffect on YieldRecommended Starting Point
Temperature 70 - 140 °CYield increases with temperature.120 °C
Phenol:Indene Molar Ratio 4:1 - 10:1Yield increases with a higher ratio of phenol.8:1
Reaction Time (after addition) 1 - 5 hoursYield increases with time.3 hours
Benzenesulphonic Acid (wt% of phenol) 3 - 8%Yield increases with catalyst amount.5%

Purification and Characterization

Purification by Recrystallization

Protocol for Solvent Screening:

  • Place a small amount of the crude product in several different test tubes.

  • Add a small amount of a single solvent to each test tube (e.g., hexane, toluene, ethanol, ethyl acetate, or mixtures thereof).

  • Heat the test tubes to the boiling point of the solvent to see if the solid dissolves completely.

  • If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath.

  • A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures, resulting in the formation of crystals upon cooling.

Once a suitable solvent is identified, the crude product can be recrystallized by dissolving it in a minimal amount of the hot solvent, allowing it to cool slowly, and then collecting the crystals by vacuum filtration.

Characterization

The identity and purity of the synthesized 4-(1-Indanyl)phenol can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

    • Absorption bands around 3000-3100 cm⁻¹ are characteristic of aromatic C-H stretching.

    • Strong absorptions in the 1500-1600 cm⁻¹ region are due to C=C stretching in the aromatic ring.

    • An absorption band around 815 cm⁻¹ suggests a 1,4-disubstituted (para) aromatic ring, while a band around 750 cm⁻¹ would indicate a 1,2-disubstituted (ortho) ring.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • Aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The splitting pattern can help determine the substitution pattern on the phenol ring (e.g., two doublets for a 1,4-disubstituted ring).

      • The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

      • The protons of the indanyl group will appear in the upfield region.

    • ¹³C NMR:

      • The number of signals will correspond to the number of non-equivalent carbon atoms in the molecule.

      • Aromatic carbons will appear in the range of 110-160 ppm.

      • The carbon attached to the hydroxyl group will be in the more downfield region of the aromatic signals.

      • Aliphatic carbons of the indanyl group will appear in the upfield region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should correspond to the molecular weight of 4-(1-Indanyl)phenol (C₁₅H₁₄O = 210.27 g/mol ).

    • The fragmentation pattern can provide further structural information.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start setup Assemble Dry Glassware start->setup charge Charge Phenol & Catalyst setup->charge heat Heat to Reaction Temperature charge->heat add_indene Add Indene Dropwise heat->add_indene react Stir at Temperature add_indene->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete dissolve Dissolve in Petroleum Ether cool->dissolve neutralize Neutralize with NaHCO₃(aq) dissolve->neutralize wash Wash with Water neutralize->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify characterize Characterize (NMR, IR, MS) purify->characterize end Pure 4-(1-Indanyl)phenol characterize->end

Caption: Experimental workflow for the synthesis of 4-(1-Indanyl)phenol.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss start Low Yield of 4-(1-Indanyl)phenol cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol1c Increase Catalyst Loading cause1->sol1c sol1d Optimize Molar Ratio cause1->sol1d sol2a Use Excess Phenol cause2->sol2a sol2b Controlled Addition of Indene cause2->sol2b sol3a Careful Neutralization & Washing cause3->sol3a sol3b Optimize Purification Method cause3->sol3b

Sources

Optimization

Technical Support Center: HPLC Optimization for 4-(1-Indanyl)phenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize reversed-phase high-performance liquid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize reversed-phase high-performance liquid chromatography (RP-HPLC) methods for 4-(1-Indanyl)phenol .

Due to its bulky hydrophobic indane moiety and weakly acidic phenolic hydroxyl group, 4-(1-Indanyl)phenol presents unique chromatographic challenges, including retention time instability, peak tailing, and complex stationary phase interactions. This guide bypasses generic advice to provide a causality-driven, self-validating framework for method development and troubleshooting.

Troubleshooting FAQs: Retention Drift & Peak Shape

Q1: The retention time of 4-(1-Indanyl)phenol is gradually increasing over a long sequence. What is the root cause? A1: A gradual increase in retention time is almost always caused by a decrease in effective flow rate or a loss of elution strength in the mobile phase[1]. If you are using pre-mixed mobile phases, the volatile organic modifier (e.g., methanol) may be selectively evaporating, leaving a higher aqueous concentration that increases hydrophobic retention[1][2]. If the system is dynamically mixing solvents, a micro-leak in the pump head or check valve reduces the actual flow rate delivered to the column[2]. Self-Validation: Inject an unretained t0​ marker (e.g., thiourea). If the t0​ time increases proportionally with your analyte, you have a mechanical flow/leak issue. If t0​ remains stable while the analyte retention increases, you have a chemical issue (modifier evaporation or column aging)[2].

Q2: I observe severe peak tailing and run-to-run retention time "jitter." How does the molecular structure of 4-(1-Indanyl)phenol contribute to this? A2: 4-(1-Indanyl)phenol contains a phenolic hydroxyl group with a pKa of approximately 9.5. If your mobile phase lacks strict pH control, the molecule exists in a state of partial ionization. Furthermore, residual silanols on the silica column support deprotonate at pH values above 3.5[3]. These deprotonated silanols engage in secondary hydrogen-bonding and ion-exchange interactions with the phenol, causing peak tailing[3]. Additionally, random retention "jitter" is highly sensitive to laboratory temperature fluctuations; even a 1 °C change can shift retention times by 1–2%. Solution: Acidify the mobile phase to pH 2.5 to fully protonate the phenol (ensuring it remains in its neutral, hydrophobic state) and to suppress silanol ionization[3][4]. Ensure the column is housed in a thermostatted compartment.

Q3: Should I use Acetonitrile or Methanol as the organic modifier for this specific analyte? A3: For 4-(1-Indanyl)phenol, Methanol is strongly recommended, particularly when paired with a Phenyl-Hexyl stationary phase. While acetonitrile has a higher general elution strength, its nitrile bond acts as a π -electron acceptor that disrupts the π−π interactions between the analyte's aromatic rings and the stationary phase[3]. Methanol, being a strong proton donor and acceptor, preserves and enhances these unique π−π selectivities, resulting in superior resolution from structurally similar impurities[3].

Q4: What is the recommended column equilibration protocol to prevent abrupt retention shifts during gradient runs? A4: Inadequate re-equilibration leaves residual strong solvent trapped in the stationary phase pores, causing the next injection to elute prematurely. A general rule for robust method development is to flush the column with at least 10 column volumes of the initial mobile phase conditions[5].

Diagnostic Visualization Workflows

The following diagrams map the logical relationships between the analyte's chemical structure, instrument mechanics, and method parameters.

G Start Observe Retention Time Drift Inject Inject t0 Marker (e.g., Thiourea) Start->Inject Check Does t0 drift proportionally? Inject->Check FlowIssue Flow Rate Issue (Pump Leak, Check Valve) Check->FlowIssue Yes ChemIssue Chemical Issue (Evaporation, Column Aging) Check->ChemIssue No

Diagnostic workflow using a t0 marker to isolate retention time drift causes.

G Analyte 4-(1-Indanyl)phenol Aromatic Aromatic Rings (π-π Potential) Analyte->Aromatic Acidic Phenolic Hydroxyl (pKa ~9.5) Analyte->Acidic Col Phenyl-Hexyl Column Aromatic->Col Mod Methanol Modifier Aromatic->Mod pH Acidify to pH 2.5 Acidic->pH

Structural mapping of 4-(1-Indanyl)phenol to HPLC method optimization parameters.

Quantitative Parameter Matrix

The table below summarizes the quantitative impact of specific chromatographic parameters on 4-(1-Indanyl)phenol analysis, providing a predictive baseline for method adjustments.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Quantitative ImpactMechanistic Causality
Mobile Phase pH Unbuffered Water (pH ~6.0)0.1% Phosphoric Acid (pH 2.5)Peak Asymmetry ( As​ ) drops from >1.8 to <1.1.Suppresses ionization of residual silanols ( pKa​ ~3.5), eliminating secondary ion-exchange interactions[3][4].
Column Temperature Ambient (Fluctuating 20-25 °C)Thermostatted at 30 °CRetention time RSD decreases from >2.0% to <0.1%.Stabilizes mass transfer kinetics and mobile phase viscosity. Prevents 1-2% RT shift per 1 °C change.
Organic Modifier AcetonitrileMethanolSelectivity ( α ) for structural isomers increases by ~15%.Methanol acts as a proton donor/acceptor, preserving π−π interactions between the analyte and Phenyl stationary phases[3].
Equilibration 3 Column Volumes (CV)10 Column Volumes (CV)Eliminates first-injection retention time drift.Ensures complete displacement of strong solvent from stationary phase pores prior to the next injection[5].

Self-Validating Experimental Protocol: Optimized RP-HPLC Method

To guarantee scientific integrity, this protocol is designed as a self-validating system . It incorporates internal checks that prove the system is mechanically and chemically sound before the target analyte is ever injected.

Step 1: Mobile Phase Preparation & Validation
  • Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of concentrated phosphoric acid ( H3​PO4​ )[4].

  • Organic Phase (B): 100% HPLC-grade Methanol[4].

  • Self-Validation Check: Calibrate your pH meter using fresh buffers (pH 2.0 and 4.0). Measure Phase A; it must read 2.5±0.1 . Filter through a 0.22 µm membrane and degas to prevent micro-bubble formation in the pump[1][5].

Step 2: System Equilibration & Mechanical Check
  • Install a Phenyl-Hexyl or end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm)[3][4].

  • Set the column compartment to 30.0 °C .

  • Initiate flow at 1.0 mL/min at the starting gradient conditions (e.g., 40% B).

  • Self-Validation Check: Monitor the pressure ripple on the pump interface. The system is mechanically sound only if the pressure ripple is < 1% of the total system pressure. A higher ripple indicates a faulty check valve or trapped air, which will cause retention drift[1][2].

Step 3: System Suitability Testing (SST)
  • Prepare an SST solution containing Thiourea (unretained t0​ marker) and 4-(1-Indanyl)phenol (target analyte) at 0.1 mg/mL in the initial mobile phase[2][3].

  • Inject 10 µL of the SST solution.

  • Self-Validation Check: Calculate the retention factor ( k′ ). k′=(tR​−t0​)/t0​ . Ensure k′ is between 2 and 10. Calculate the USP tailing factor for the phenol peak; proceed to sample analysis only if the tailing factor is ≤1.2 . If tailing exceeds 1.2, verify the mobile phase pH.

Step 4: Sample Analysis & Sequence Design
  • Bracket your sample runs with the SST standard every 10-15 injections.

  • Self-Validation Check: Plot the retention time of the t0​ marker and the target analyte across the sequence. A downward drift in both indicates a rising ambient temperature or an increasing flow rate; a drift in the analyte alone indicates mobile phase evaporation[1][2].

References

  • "Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECNl5dfOyjJvklUt66uthGQlZ3R0BZmz3nza6YbPq4zepmslReFAyq8fapmYP84m-dwUiAZ8zQbwXUfOMkDIB7EqA3TtXkQP-XfZiqFutp1_AifEY5kTMjvVeRN5-9cpl8Nv8iYbqxivJg4QpMwIN-1mqxK1uK3cEDCCmi0gGzu-b1T62sexAmH7TwiYwKFKRFsn2GdQW7f7ZFuGKEvLxDV8zHKYNn8seeu9ii3qQW3NV6yg==]
  • "HPLC Retention Time Drift: Causes & Troubleshooting Guide", Timberline Instruments.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfI21r-ujT356MDHm6YQ2m9og43L1FYfcS_BU5rYrRX_G40PZbeT9-7cnWTGg9J6PlQRFKRbW6szaacGjc-qc-cxvIm1Sg09Nsj45EM8gj1iLeJ3HjgPCuOKseRRK_7MFXZtI9NIEWw4rvRopQ3w5N4XI1asLsKU5RPYBdHYaI0aBTDV]
  • "LC Troubleshooting Series Retention Time Shifts", Agilent Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ojOH25DVthIJxah3UreyDMw3diJQQHWpNldGmJkIpsxeyrMoVwWnLPexEKFUaEL2csZLjqx8sDJ8DYaonNVoLNsWUSAFsyIiL28rIEf4dnhwyeEuUiokX2Li53mhUsj6eCsS5AuaEngdjCr6hQjLQB_I8Y0WCLf7a9h5Fd-i9y2Pn9GSGBlPGBb6HnKFWyM=]
  • "Reversed Phase HPLC Method Development", Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqh4CXwJlFbZh9VnmsLqSCwDXXxsfSP7avIanybt-bFD8RwiNmynIiXYDZ3o21M9xyirCwxO8aGzcJbbIsNsChYOTWAJu7C8uPBagZG8sCcw2T6cOKpcNBOM3DdXuqEZ7AyDmpKpvjJE4pzRUkCSCLwcdETaJjj5jej8BtJTO4omAGlpgSicoMnjrXleMkdA==]
  • "Causes of Retention Time Drift in HPLC", Element Lab Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9uPTwMd9NtgwpDquOyqA2HAZxasK8eayvcztIJ0c8RloehpACKyJr6rPVfjtv6iUvStfODWQP-SSz8-CF71UuwPQE5MuAJGW8zI129DZ5heN7vfF96jRRrvwz8BrD0Sh_mxMvpOcQI65dYvamkCxe52KzQvQ_Kxxnkj48vywpGVOBhXr8YMybf_-ulOBsSH-sgMwcQAHNY8auvA48Kfgdw==]
  • "Troubleshooting Basics, Part 3: Retention Problems", LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGEpd40DfdSWb8kEobgEzdAu5ytIAX3nsIlKmkpPxH-tA6mAGVNvFBj-L3s-CtkNQAZR56uVHwLzZ7H9Ic8TxPiMAn4--CWCj59vnFBmRs3uMDyxVzBVD5XbutuFDsbn93kgXaB6lNwSQGul5DSNlo39Vt_r0pGMCrgtYYLmtyYG9jbJITHuKpixrk61N8vhpef50ahw==]

Sources

Troubleshooting

Preventing oxidative degradation of 4-(1-Indanyl)phenol during storage

Welcome to the Technical Support Center for 4-(1-Indanyl)phenol . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1-Indanyl)phenol . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the specific oxidative vulnerabilities of this compound.

Unlike simple phenols, 4-(1-Indanyl)phenol presents a dual-threat degradation profile: it contains both a redox-sensitive phenolic hydroxyl group and highly reactive benzylic sp3 C-H bonds within its indanyl moiety. Understanding the causality behind these degradation pathways is critical for designing robust storage and handling protocols.

Mechanistic Overview: The Dual Threat of Autoxidation

Before troubleshooting, it is essential to understand the chemical pathways that compromise the integrity of your compound.

G cluster_phenol Phenolic Degradation cluster_benzylic Benzylic Degradation Compound 4-(1-Indanyl)phenol PhenoxyRadical Phenoxy Radical Compound->PhenoxyRadical O2, Trace Metals BenzylicRadical Benzylic Radical Compound->BenzylicRadical O2, Heat Quinone Quinone Derivatives PhenoxyRadical->Quinone Radical Coupling Ketone Indanyl Ketone/Alcohol BenzylicRadical->Ketone Hydroperoxide Scission Prevention Storage: Argon, -20°C, Dark Prevention->Compound Protects

Dual oxidative degradation pathways of 4-(1-Indanyl)phenol and targeted storage interventions.

Troubleshooting FAQs

Q: Why does my 4-(1-Indanyl)phenol powder turn yellow or brown over time? A: This discoloration is the hallmark of phenolic autoxidation. The hydroxyl group on the phenol ring is highly susceptible to oxidation, forming a phenoxy radical. This process is catalytically accelerated by trace transition metals (such as Cu(II) or Fe(III)) and UV/Vis light[1]. Once formed, these phenoxy radicals undergo rapid C-C or C-O coupling, or they further oxidize into highly conjugated, colored quinone derivatives[1]. Solution: Always use plastic or PTFE-coated spatulas (never metal) when weighing the compound. Store the solid in amber glass vials to block photo-initiation.

Q: I stored my compound in the dark, but LC-MS still shows impurities with +14 Da and +16 Da mass shifts. What is happening? A: You are observing benzylic autoxidation. The indanyl group contains highly reactive benzylic sp3 C-H bonds. Even in complete darkness, molecular oxygen ( O2​ ) can initiate a radical chain reaction at these benzylic positions, forming a resonance-stabilized benzylic radical[2]. This radical reacts with O2​ to form a hydroperoxide intermediate, which eventually decomposes into indanyl ketones (+14 Da, replacing CH2​ with C=O ) or alcohols (+16 Da, replacing C−H with C−OH )[2]. Solution: Because this is a thermally driven radical process, ambient temperature storage is insufficient. The compound must be kept at -20°C or -80°C under a strict inert atmosphere (Argon or Nitrogen) to halt the autoxidation cascade[3].

Q: How do I ensure my stock solutions don't degrade during long-term storage? A: Solutions are significantly more vulnerable to oxidation than solid powders because molecular mobility and dissolved oxygen concentrations are higher. When preparing stock solutions (e.g., in DMSO or ethanol), you must actively remove dissolved oxygen[3]. We recommend the Freeze-Pump-Thaw degassing method followed by Argon backfilling.

Quantitative Data Summary: Degradation Pathways & Interventions

To effectively protect 4-(1-Indanyl)phenol, you must address both kinetic drivers of degradation.

Degradation PathwayPrimary Catalyst/InitiatorKinetic DriverAnalytical SignatureRequired Intervention
Phenolic Oxidation Trace Metals (Cu, Fe), UV LightElectron TransferVisual: Yellow/Brown shift.UV-Vis: ~400 nm peakAmber vials, Metal-free spatulas, EDTA in aqueous buffers
Benzylic Autoxidation Molecular Oxygen ( O2​ ), HeatRadical Chain ReactionLC-MS: +14 Da (Ketone), +16 Da (Alcohol)Argon/ N2​ atmosphere, -20°C to -80°C storage
Hydrolysis/Hydration Atmospheric MoistureNucleophilic AttackKarl Fischer: >0.5% H2​O Desiccant (Drierite), Parafilm sealing

Experimental Protocol: Preparation and Anaerobic Storage of Stock Solutions

To guarantee trustworthiness in your experimental results, your storage protocols must be self-validating. The following methodology explains the causality behind each handling step and includes a built-in Quality Control (QC) validation loop.

Phase 1: Solvent Degassing (Freeze-Pump-Thaw)

Causality: Standard laboratory solvents contain high levels of dissolved oxygen, which acts as the primary initiator for benzylic radical formation. Sparging with inert gas is often insufficient for long-term stability; vacuum degassing is required.

  • Transfer the desired solvent (e.g., anhydrous DMSO) into a Schlenk flask.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high vacuum line for 5–10 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing trapped gas bubbles.

  • Repeat the freeze-pump-thaw cycle three times. On the final thaw, backfill the flask with high-purity Argon.

Phase 2: Solution Preparation under Inert Atmosphere

Causality: Exposing the degassed solvent to air during dissolution will immediately reintroduce oxygen.

  • Inside an Argon-filled glovebox (or using standard Schlenk line techniques with a positive Argon counter-flow), transfer the degassed solvent to the pre-weighed 4-(1-Indanyl)phenol powder.

  • Vortex gently until completely dissolved. Avoid aggressive sonication, which generates localized heat and cavitation-induced radicals.

Phase 3: Aliquoting and Sealing

Causality: Repeated freeze-thaw cycles of a single master stock introduce condensation and oxygen. Single-use aliquots preserve the integrity of the remaining batch.

  • Dispense the solution into single-use amber glass HPLC vials that have been pre-purged with Argon.

  • Immediately crimp seal the vials using PTFE/Silicone septa.

  • Wrap the caps in Parafilm to prevent moisture ingress and store upright at -80°C.

Phase 4: Self-Validation & QC Check

Causality: A protocol is only as good as its verification. This step ensures your inerting technique was successful.

  • Baseline: Immediately run an LC-MS analysis on Aliquot #1 to establish a baseline purity profile.

  • Validation: After 30 days of storage at -80°C, thaw Aliquot #2 and repeat the LC-MS analysis.

  • Pass Criteria: The protocol is validated if the +14 Da (indanyl ketone) and +16 Da (indanyl alcohol) peaks remain at <0.5% relative area compared to the baseline, and no visual yellowing (quinone formation) is observed.

References

  • Autoxidation of Phenols Catalyzed by Copper(II)-Ethylenediamine Complexes: The Reaction Mechanism . American Chemical Society (acs.org). 1

  • MIL-101 as Reusable Solid Catalyst for Autoxidation of Benzylic Hydrocarbons in the Absence of Additional Oxidizing Reagents . American Chemical Society (acs.org). 2

  • 4-Aminophenylboronic acid Storage and Handling Recommendations . Benchchem. 3

Sources

Optimization

Technical Support Center: Optimizing the Crystallization of 4-(1-Indanyl)phenol for Impurity Reduction

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of impurities during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of impurities during the crystallization of 4-(1-Indanyl)phenol. Our focus is on providing scientifically sound, field-proven insights to enhance the purity of your final product.

Introduction: The Criticality of Purity in 4-(1-Indanyl)phenol

4-(1-Indanyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The primary synthetic route to 4-(1-Indanyl)phenol often involves a Friedel-Crafts alkylation of phenol with 1-indanol. This reaction, while effective, can generate several process-related impurities that may co-crystallize with the desired product. This guide will address common challenges and provide actionable solutions to minimize these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when crystallizing 4-(1-Indanyl)phenol?

A1: The impurity profile of 4-(1-Indanyl)phenol is heavily influenced by the preceding synthetic steps, primarily the Friedel-Crafts alkylation. Key impurities to monitor include:

  • Unreacted Phenol: Due to the use of excess phenol to minimize polysubstitution, residual phenol is a common impurity.[1]

  • Polysubstituted Products: The initial alkylation activates the phenol ring, making it susceptible to further alkylation. This can lead to the formation of di- or tri-indanylphenols.[1][2]

  • ortho Isomer (2-(1-Indanyl)phenol): While the para isomer is typically the major product, the ortho isomer can also form.

  • O-Alkylated Product (1-Phenoxyindane): This ether is a common byproduct of Friedel-Crafts reactions with phenols.[1][3]

  • Rearrangement Products: Carbocation rearrangements during the alkylation process can lead to the formation of other structural isomers.[2][4]

Analytical Techniques for Impurity Profiling:

A robust analytical strategy is essential for identifying and quantifying these impurities. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying phenolic impurities.[5][6]

  • Gas Chromatography (GC): Particularly useful for analyzing volatile impurities, and can be coupled with mass spectrometry (GC-MS) for definitive identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for identifying unknown impurities.[8]

Q2: My 4-(1-Indanyl)phenol crystals have a lower-than-expected melting point and appear discolored. What is the likely cause and how can I fix it?

A2: A depressed melting point and discoloration are classic indicators of impurities. The most probable cause is the co-crystallization of one or more of the impurities mentioned in Q1. Here’s a systematic approach to address this issue:

Step 1: Identify the Impurity Utilize the analytical techniques mentioned above (HPLC, GC-MS, NMR) to identify the specific impurity or impurities present.

Step 2: Rational Solvent Selection for Recrystallization The goal of recrystallization is to find a solvent (or solvent system) that dissolves the 4-(1-Indanyl)phenol at an elevated temperature but has limited solubility at lower temperatures, while the impurities remain in solution.[9][10][11]

Solvent Selection Workflow:

G start Start: Impure 4-(1-Indanyl)phenol solubility_testing Perform Solubility Tests (Small Scale) start->solubility_testing single_solvent Single Solvent System solubility_testing->single_solvent mixed_solvent Mixed Solvent System solubility_testing->mixed_solvent No suitable single solvent ideal_single Ideal Solvent Found? (High solubility when hot, low when cold) single_solvent->ideal_single select_pair Select Miscible Solvent Pair: - Good solvent (dissolves product) - Anti-solvent (product is insoluble) mixed_solvent->select_pair ideal_single->mixed_solvent No cool_slowly Slowly Cool to Room Temperature, then Ice Bath ideal_single->cool_slowly Yes dissolve_hot Dissolve in Minimum Hot 'Good' Solvent select_pair->dissolve_hot add_antisolvent Add Hot 'Anti-solvent' Dropwise until Turbidity Persists dissolve_hot->add_antisolvent clarify Add a Few Drops of Hot 'Good' Solvent to Re-clarify add_antisolvent->clarify clarify->cool_slowly collect_crystals Collect Crystals by Filtration cool_slowly->collect_crystals wash_crystals Wash with Cold Anti-solvent collect_crystals->wash_crystals dry Dry Crystals Under Vacuum wash_crystals->dry end Pure 4-(1-Indanyl)phenol dry->end G start Start: Impure 4-(1-Indanyl)phenol dissolve Dissolve in a 'Good' Solvent at Room Temperature start->dissolve add_antisolvent Slowly Add 'Anti-solvent' with Stirring dissolve->add_antisolvent crystallization Crystallization Occurs as Solubility Decreases add_antisolvent->crystallization equilibration Allow to Equilibrate (Stir for a Period) crystallization->equilibration filtration Collect Crystals by Filtration equilibration->filtration wash Wash with a Mixture of Good/Anti-solvent or just Anti-solvent filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure 4-(1-Indanyl)phenol dry->end

Caption: Step-by-step workflow for anti-solvent crystallization.

Q4: How does the cooling rate affect the purity of my crystals?

A4: The cooling rate is a critical parameter in crystallization. [12]

  • Slow Cooling: Promotes the formation of larger, more well-ordered crystals. [13][14]This allows time for impurity molecules to be excluded from the growing crystal lattice, resulting in higher purity. [15]A typical slow cooling rate is 0.1°C to 1°C per minute. [12]* Rapid Cooling (Crashing Out): Leads to the formation of many small, often impure crystals. [12][13]Impurities can become trapped within the rapidly forming crystal lattice. [15] General Recommendation: Always allow the crystallization mixture to cool slowly to room temperature before placing it in an ice bath. This two-step cooling process helps to maximize both yield and purity.

Cooling RateCrystal SizePurityRationale
Slow Large, well-definedHighAllows for selective incorporation of the desired molecule into the crystal lattice. [13][15]
Rapid Small, irregularLowImpurities can be trapped in the rapidly forming crystals. [12][15]

Concluding Remarks

Achieving high purity in the crystallization of 4-(1-Indanyl)phenol is a multi-faceted challenge that requires a systematic and well-informed approach. By understanding the potential impurities, employing rational solvent selection strategies, and carefully controlling process parameters like the cooling rate, researchers can significantly enhance the quality of their final product. This guide provides a foundational framework for troubleshooting and optimizing your crystallization processes. For particularly challenging separations, a combination of the techniques described herein or further process development may be necessary.

References

  • [FREE] How does the rate of cooling affect the recovery and purity? Explain why the yield and purity were - brainly.com. (2023, September 18). Brainly.com. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Reddit. [Link]

    • Crystallization - WVU Community. West Virginia University. [Link]

  • Effect of cooling rate on the purity and yield of the coarse crystal.... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Cooling Rate and Crystal Size | Seth Stein - Northwestern University. Northwestern University. [Link]

  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents.
  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC. National Center for Biotechnology Information. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization using two solvents - YouTube. (2012, May 7). YouTube. [Link]

  • Antisolvent Crystallization - RM@Schools. RM@Schools. [Link]

  • Recrystallization1. University of Massachusetts Lowell. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). International Journal of Chemical Engineering and Applications. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026, April 1). Pharmaceutical Technology. [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange. [Link]

  • Method 8041A. United States Environmental Protection Agency. [Link]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers - ACS Publications. (2012, March 14). ACS Publications. [Link]

  • Recrystallization-1.pdf. Tufts University. [Link]

  • Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. National Center for Biotechnology Information. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Aperito. [Link]

  • Phenol Solubility Data Overview | PDF - Scribd. Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015, July 18). Chemistry LibreTexts. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Studies on the solubility of phenolic compounds - ResearchGate. ResearchGate. [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (2026, February 8). J&K Scientific LLC. [Link]

  • (PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development - ResearchGate. (2020, July 6). ResearchGate. [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Chemistry Stack Exchange. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). CORA. [Link]

  • Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl - NCASI. NCASI. [Link]

  • 2.2.4.4E: Quantitating Crystallization - Chemistry LibreTexts. (2022, August 16). Chemistry LibreTexts. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. United States Environmental Protection Agency. [Link]

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides - Cipac.org. Cipac.org. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 4-(1-Indanyl)phenol in Substitution Reactions

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of 4-(1-Indanyl)phenol in various substitution reactions. The sterically hindered nature of this phenol can often lead to sluggish reactions and low yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering explanations for the underlying chemical principles and providing actionable solutions.

Question: My Williamson ether synthesis with 4-(1-Indanyl)phenol and an alkyl halide is failing or giving very low yields. What's going wrong?

Answer:

This is a classic issue stemming from the steric hindrance around the phenolic oxygen of 4-(1-Indanyl)phenol. The bulky indanyl group impedes the approach of the alkyl halide, making the traditional SN2 reaction pathway unfavorable.[1] Furthermore, if you are using a secondary or tertiary alkyl halide, the strong basic conditions required for deprotonation of the phenol can promote E2 elimination of the alkyl halide as a major side reaction.[1][2]

Troubleshooting Steps & Solutions:

  • Assess Your Base and Solvent: For sterically hindered phenols, a strong base is often necessary to ensure complete deprotonation to the more nucleophilic phenoxide.[2] If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF.[2] These solvents help to solvate the cation without interfering with the nucleophile.

  • Consider the Alkylating Agent: If possible, use a less sterically hindered primary alkyl halide. If a more complex alkyl group is required, alternative methods described below will be more effective.

  • Alternative Reaction: The Mitsunobu Reaction: For sterically hindered systems, the Mitsunobu reaction is a powerful alternative that proceeds under milder, neutral conditions.[1] It involves the reaction of the phenol with an alcohol in the presence of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][3]

    • Key Insight: The Mitsunobu reaction often works where the Williamson ether synthesis fails because the mechanism avoids a direct SN2 attack on a sterically hindered carbon. Instead, the alcohol is activated, making it a better leaving group.

  • Accelerate with Sonication: For particularly stubborn Mitsunobu reactions involving hindered substrates, the use of high-frequency ultrasound (sonication) in combination with high concentrations (e.g., 3.0 M) can dramatically decrease reaction times from days to minutes.[4][5][6]

Question: I'm attempting a C-N or C-O cross-coupling reaction (e.g., Buchwald-Hartwig, Ullmann) with 4-(1-Indanyl)phenol and an aryl halide, but the reaction is sluggish. How can I improve this?

Answer:

Cross-coupling reactions are excellent for forming C-N and C-O bonds, but they can be sensitive to steric hindrance on either coupling partner. The bulky indanyl group on your phenol can hinder its coordination to the metal center of the catalyst, slowing down the catalytic cycle.

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical (Buchwald-Hartwig): For palladium-catalyzed Buchwald-Hartwig amination or etherification, the choice of phosphine ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands are often necessary to promote the reductive elimination step, which can be the rate-limiting step for hindered substrates.[7][8] Consider ligands like those developed by the Buchwald and Hartwig groups.[7][9]

  • Optimize the Copper Catalyst System (Ullmann): For copper-catalyzed Ullmann-type couplings, modern protocols have overcome the harsh conditions of the classical reaction.[10] The addition of a suitable ligand can dramatically improve the reaction rate and yield. Picolinic acid has been shown to be an effective and inexpensive ligand for the coupling of sterically hindered phenols with aryl halides.[11][12] Other effective ligands include N,N-dimethylglycine.[10]

  • Base and Solvent Optimization: The choice of base and solvent is also crucial. For Buchwald-Hartwig reactions, bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[13] In Ullmann couplings, cesium carbonate or potassium phosphate (K₃PO₄) are often effective.[12] Aprotic polar solvents like dioxane, toluene, or DMSO are typically employed.[10][12]

Frequently Asked Questions (FAQs)

Q1: Why is 4-(1-Indanyl)phenol considered a "sterically hindered" phenol?

The term "sterically hindered phenol" refers to phenolic compounds where bulky substituent groups are positioned near the hydroxyl group.[14] In the case of 4-(1-Indanyl)phenol, the indanyl group, particularly at the 1-position, creates significant steric bulk around the phenolic oxygen. This steric shield makes it physically difficult for reactants to approach and react with the hydroxyl group, thereby reducing its reactivity in many standard substitution reactions.[15][16]

Q2: Are there any protecting groups suitable for 4-(1-Indanyl)phenol that can be used to facilitate other reactions on a more complex molecule?

Yes, protecting the phenolic hydroxyl group can be a viable strategy. Given the steric hindrance, you'll want to choose a protecting group that is relatively small and can be introduced under mild conditions.

  • Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers are common choices. They can be introduced using the corresponding silyl chloride and a base like imidazole. Cleavage is typically achieved with a fluoride source such as tetrabutylammonium fluoride (TBAF).[17]

  • Alkoxyalkyl Ethers: Tetrahydropyranyl (THP) ethers can be formed under acidic conditions.[18]

The choice of protecting group will depend on the overall synthetic route and the compatibility of other functional groups in your molecule.

Q3: Can I perform electrophilic aromatic substitution on the phenolic ring of 4-(1-Indanyl)phenol?

Yes, the hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[19] However, the bulky indanyl group at the para position will direct incoming electrophiles to the ortho positions. Be aware that phenols are so strongly activated that it can sometimes be difficult to prevent multiple substitutions.[19]

Experimental Protocols & Data

Protocol 1: Mitsunobu Etherification of 4-(1-Indanyl)phenol with Sonication

This protocol is adapted for sterically hindered substrates and utilizes sonication to accelerate the reaction.[4][5]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-(1-Indanyl)phenol (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF to achieve a high concentration (e.g., 3.0 M with respect to the phenol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sonication & Reagent Addition: Place the flask in an ultrasonic bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled, sonicating solution.

  • Reaction: Allow the reaction to proceed under sonication at room temperature for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Table 1: Comparison of Standard vs. Sonication-Assisted Mitsunobu Reaction for Hindered Phenols. [4][5]

SubstratesConditionsReaction TimeYield
Hindered Phenol + Hindered AlcoholStandard Mitsunobu (0.1 M, stirring)24 hoursLow to Moderate
Hindered Phenol + Hindered AlcoholHigh Concentration (3.0 M) + Sonication15 minutes~75%[4][5]
Protocol 2: Copper-Catalyzed Ullmann-type Etherification of 4-(1-Indanyl)phenol

This protocol employs an efficient and experimentally simple copper-catalyzed method for the O-arylation of hindered phenols.[12]

Step-by-Step Methodology:

  • Preparation: To an oven-dried resealable Schlenk tube, add CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2.0 eq.).

  • Reagent Addition: Add 4-(1-Indanyl)phenol (1.2 eq.) and the aryl halide (1.0 eq.).

  • Solvent: Add anhydrous DMSO via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the appropriate temperature (typically 80-110 °C) for 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visual Diagrams

Troubleshooting_Workflow start Low Yield in Substitution Reaction reaction_type What type of substitution? start->reaction_type williamson Williamson Ether Synthesis reaction_type->williamson Alkylation coupling Cross-Coupling (C-O or C-N) reaction_type->coupling Arylation/ Amidation williamson_q1 Using secondary/ tertiary alkyl halide? williamson->williamson_q1 coupling_q1 Reaction Type? coupling->coupling_q1 williamson_sol1 Switch to primary alkyl halide or use Mitsunobu williamson_q1->williamson_sol1 Yes williamson_sol2 Use stronger base (e.g., NaH) and aprotic solvent williamson_q1->williamson_sol2 No buchwald Buchwald-Hartwig coupling_q1->buchwald Pd-catalyzed ullmann Ullmann coupling_q1->ullmann Cu-catalyzed buchwald_sol Optimize ligand: Use bulky, electron-rich biaryl phosphine ligand buchwald->buchwald_sol ullmann_sol Add a ligand: Use picolinic acid or N,N-dimethylglycine ullmann->ullmann_sol

Caption: Troubleshooting workflow for low-yield substitution reactions.

Reaction_Selection start Goal: Synthesize an Ether of 4-(1-Indanyl)phenol substrate_type What is the other coupling partner? start->substrate_type alkyl_halide Alkyl Halide substrate_type->alkyl_halide alcohol Alcohol substrate_type->alcohol aryl_halide Aryl Halide substrate_type->aryl_halide williamson Williamson Ether Synthesis (High risk of failure due to steric hindrance & elimination) alkyl_halide->williamson mitsunobu Mitsunobu Reaction (Recommended for hindered systems) alcohol->mitsunobu ullmann Ullmann Condensation (Modern protocols with ligands) aryl_halide->ullmann sonication Consider Sonication to accelerate mitsunobu->sonication

Sources

Optimization

Resolving baseline noise in 4-(1-Indanyl)phenol LC-MS/MS detection

Technical Support Center: Troubleshooting Baseline Noise in 4-(1-Indanyl)phenol LC-MS/MS Analysis Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Noise in 4-(1-Indanyl)phenol LC-MS/MS Analysis

Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying 4-(1-Indanyl)phenol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because 4-(1-Indanyl)phenol is a hydrophobic phenolic compound, it is optimally ionized via deprotonation to form [M-H]⁻ ions in negative electrospray ionization (ESI-) mode[1]. However, ESI- is notoriously susceptible to baseline noise, signal suppression, and erratic background fluctuations driven by mobile phase impurities, matrix effects, and electrical discharge[2].

This guide moves beyond basic maintenance, providing causality-driven troubleshooting, self-validating protocols, and quantitative optimization strategies to restore your signal-to-noise (S/N) ratio.

Diagnostic Workflow: Isolating the Source of Noise

Before altering any mass spectrometer parameters, you must systematically isolate the origin of the noise. The diagram below outlines the primary diagnostic logic used by application scientists to decouple the LC system from the MS source.

BaselineTroubleshooting Start High Baseline Noise in ESI- Mode Bypass Bypass LC Column (Zero-Volume Union) Start->Bypass Decision Does noise persist without column? Bypass->Decision MS_Path MS Source/Gas Issue Decision->MS_Path Yes LC_Path LC/Solvent Issue Decision->LC_Path No CleanSource Clean ESI Source & Lower Sprayer Voltage MS_Path->CleanSource FlushLC Flush LC Lines & Prepare Fresh Solvents LC_Path->FlushLC

Logical workflow for isolating and resolving LC-MS/MS baseline noise.

Deep-Dive Troubleshooting Q&A

Q1: My baseline is continuously elevated across the entire chromatogram. Is this an LC or an MS issue? Causality: A continuously elevated baseline typically indicates a constant introduction of contaminants into the MS source. If the noise is independent of the solvent gradient, the contamination resides in the MS source, the desolvation gases, or the post-column tubing. If the noise scales with the gradient (e.g., increases as the organic phase increases), the issue is rooted in the LC solvents or column bleed[3]. Solution: Execute the Zero-Volume Isolation Test (see Protocol 1). This self-validating test physically decouples the LC from the MS to pinpoint the exact source of the interference.

Q2: I am seeing erratic, sharp spikes (sawtooth pattern) in my baseline. What causes this in ESI- mode? Causality: Erratic spikes in ESI- are primarily caused by two phenomena:

  • Micro-bubbles: Bubbles forming in the LC lines or accumulating near the detector due to improper degassing or solvent mixing[4].

  • Corona Discharge: In negative mode, applying too high of a sprayer voltage (capillary voltage) in highly aqueous conditions can cause electrical breakdown of the surrounding gas, leading to a corona discharge. This manifests as severe baseline spiking and a sudden drop in analyte signal[2]. Solution: Lower the sprayer voltage by 500V increments. If the spikes disappear, corona discharge was the culprit[2]. If they persist, purge the LC pumps with 100% isopropyl alcohol to clear micro-bubbles, then return to freshly degassed mobile phases.

Q3: What are the optimal mobile phase additives for 4-(1-Indanyl)phenol to maximize S/N without causing background noise? Causality: Phenols require a high pH to deprotonate efficiently in solution, but basic mobile phases (like ammonia) can degrade silica columns and cause high background. Conversely, while ammonium acetate or formate are common, they can suppress the MS detector's sensitivity in negative mode, leading to a lower overall signal[5]. Surprisingly, a low concentration of formic acid (0.1% v/v) often enhances ESI- efficiency for phenols by stabilizing the spray droplet formation (Taylor cone) without overwhelming the background[1][6]. Solution: Use high-purity LC-MS grade solvents[6]. Refer to Table 2 for a quantitative comparison of additive effects.

Q4: My standard injections are clean, but my biological sample injections show massive baseline humps and loss of 4-(1-Indanyl)phenol signal. Why? Causality: This is the hallmark of matrix effects and ion suppression. Co-eluting endogenous compounds (e.g., phospholipids in plasma, humic acids in environmental water) compete with 4-(1-Indanyl)phenol for charge on the surface of the ESI droplets[7][8]. Because fewer compounds ionize in negative mode, the competition is less severe than in positive mode, but high-concentration matrix components will still suppress your analyte and elevate the baseline[7]. Solution: Implement Solid Phase Extraction (SPE) to remove phospholipids[8], and run a Post-Column Infusion Assessment (Protocol 2) to map the exact retention times where suppression occurs[7].

Quantitative Data & Optimization Tables

Table 1: Common Negative Mode (ESI-) Background Contaminants (Use this table to identify the chemical nature of your baseline noise)

m/z [M-H]⁻Suspected ContaminantSource / Causality
45.0 FormateNormal mobile phase additive background[1].
59.0 AcetateNormal mobile phase additive background[5].
97.0 Sulfate (HSO₄⁻)Detergent residue in glassware or low-grade water.
113.0 Trifluoroacetic acid (TFA)Severe ion suppressor; residual from previous positive-mode methods.
255.2 Palmitic acidSoap residue, biological matrix carryover, or fingerprint contamination.
283.3 Stearic acidLubricants, biological matrix carryover.

Table 2: Mobile Phase Optimization Matrix for Phenols

Additive (Solvent A)ESI- Ionization EfficiencyBaseline Noise ImpactRecommendation for 4-(1-Indanyl)phenol
0.1% Formic Acid HighLowOptimal. Stabilizes spray; excellent peak shape[1].
10 mM Ammonium Acetate ModerateMediumAcceptable, but may reduce overall MS sensitivity[5].
0.1% TFA Very LowVery HighAvoid. Causes severe ion suppression in negative mode.
No Additive (Pure Water) VariableLowNot recommended. Leads to poor chromatographic peak shape.

Self-Validating Experimental Protocols

Protocol 1: Zero-Volume Isolation Test (System Contamination Mapping) Purpose: To definitively separate LC-derived noise from MS-derived noise.

  • Baseline Capture: Run your standard LC gradient method without injecting a sample. Record the baseline noise level (Peak-to-Peak).

  • Column Bypass: Stop the LC flow. Remove the analytical column and replace it with a zero-dead-volume stainless steel union.

  • Isocratic Flow: Set the LC to 50% Aqueous / 50% Organic at your standard flow rate. Monitor the baseline for 5 minutes.

    • Validation Check: If the noise drops significantly, the column was bleeding or retaining contaminants[9].

  • Gradient Flow: Run the full gradient method through the union.

    • Validation Check: If the baseline rises as the organic percentage increases, your organic solvent (Solvent B) is contaminated[3].

  • Direct Infusion: Bypass the LC entirely. Infuse pure LC-MS grade solvent directly into the MS source via a syringe pump at 10 µL/min.

    • Validation Check: If the noise remains high, the contamination is inside the MS source (e.g., dirty corona needle, contaminated quadrupole) or the nebulizing gas is impure[6].

Protocol 2: Post-Column Infusion for Matrix Effect Assessment Purpose: To map regions of ion suppression and baseline elevation caused by sample matrix[7].

  • Setup Syringe Pump: Prepare a 100 ng/mL solution of 4-(1-Indanyl)phenol in 50:50 Water:Methanol.

  • T-Junction Installation: Install a T-piece between the analytical column outlet and the MS source inlet. Connect the syringe pump to the third port.

  • Continuous Infusion: Infuse the standard at 10 µL/min to establish a constant, elevated baseline signal for the specific MRM transition of 4-(1-Indanyl)phenol.

  • Matrix Injection: Inject a blank matrix sample (e.g., extracted plasma or environmental water without the analyte) through the LC column using your standard gradient.

  • Data Interpretation: Monitor the continuous MS signal. Any sudden dips in the baseline indicate ion suppression zones[7]; any sudden spikes indicate ion enhancement.

    • Action: Adjust your LC gradient to ensure 4-(1-Indanyl)phenol elutes outside of these compromised retention windows, or improve your SPE cleanup[8].

References

  • Title : LCMS Troubleshooting: 14 Best Practices for Laboratories Source : ZefSci URL :[Link]

  • Title : LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

  • Title : LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies Source : Separation Science URL :[Link]

  • Title : 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells Source : Shimadzu URL :[Link]

  • Title : Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source : Biotech Spain URL :[Link]

  • Title : 10 Tips for Electrospray Ionisation LC-MS Source : Element Lab Solutions URL :[Link]

  • Title : Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS Source : MicroSolv Technology Corporation URL :[Link]

  • Title : LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source : Chromatography Online URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(1-Indanyl)phenol and 4-(2-Indanyl)phenol: A Guide for Medicinal Chemists and Researchers

Introduction In the landscape of medicinal chemistry and materials science, structural isomerism presents a fascinating and often critical determinant of a molecule's function. Subtle changes in the arrangement of atoms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, structural isomerism presents a fascinating and often critical determinant of a molecule's function. Subtle changes in the arrangement of atoms can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two such isomers: 4-(1-Indanyl)phenol and 4-(2-Indanyl)phenol. Both molecules share the same chemical formula (C₁₅H₁₄O) and a common structural framework, yet the single variation in the linkage between the indane and phenol moieties imparts distinct characteristics.[1] For researchers engaged in drug discovery, understanding these nuances is paramount, as they can dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent. This document aims to dissect these differences through a detailed examination of their chemical properties, synthesis, and potential structure-activity relationships, supported by experimental data and established chemical principles.

Structural Dissection: The Isomeric Difference

The core difference between 4-(1-Indanyl)phenol and 4-(2-Indanyl)phenol lies in the point of attachment of the indanyl group to the para position of the phenol ring.

  • 4-(1-Indanyl)phenol: The phenol ring is connected to the C1 position of the indane structure. This is a benzylic carbon, meaning it is directly attached to the fused benzene ring of the indane moiety.

  • 4-(2-Indanyl)phenol: The phenol ring is connected to the C2 position of the indane structure. This is a non-benzylic, secondary aliphatic carbon.

This seemingly minor shift has significant implications for the molecule's three-dimensional shape, electronic environment, and chemical reactivity.

Caption: Friedel-Crafts synthesis of 4-(1-Indanyl)phenol.

Synthesis of 4-(2-Indanyl)phenol

The synthesis of the 2-isomer is less direct. A plausible route involves the reaction of a protected phenol (e.g., 4-methoxyphenylmagnesium bromide) as a nucleophile with 2-indanone, followed by a reduction of the resulting tertiary alcohol and subsequent deprotection of the phenol. Alternative strategies could involve palladium-catalyzed cross-coupling reactions. [2]

Comparative Reactivity

The benzylic C-H bond at the C1 position in 4-(1-Indanyl)phenol is inherently more reactive towards radical abstraction or oxidation compared to the aliphatic C-H bonds in the 2-isomer. This could lead to different metabolic pathways if these compounds were considered as drug candidates, potentially forming benzylic alcohol or ketone metabolites.

Biological Activity and Structure-Activity Relationships (SAR)

While specific bioactivity data for these two isomers is sparse in publicly available literature, the indane scaffold is a well-known pharmacophore. For instance, derivatives of indanone are potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. [3] The isomeric difference is critical from a SAR perspective:

  • Receptor/Enzyme Binding: The three-dimensional orientation of the phenol group relative to the indane moiety is different in each isomer. This will dictate how each molecule can interact with the binding pocket of a target protein. The 1-isomer presents a more rigid connection between the two ring systems, while the 2-isomer allows for more rotational freedom around the C-C bond.

  • Metabolic Stability: As mentioned, the reactive benzylic position in the 1-isomer could be a site of metabolic breakdown, potentially leading to a shorter biological half-life compared to the 2-isomer.

Any drug discovery program based on this scaffold would necessitate the synthesis and independent biological evaluation of both isomers to fully understand the SAR. [4][5]

Experimental Protocols

To provide practical context, a standardized protocol for spectroscopic analysis is outlined below.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the indanylphenol isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean glass vial. [6][7]2. Tube Loading: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.

  • Tuning and Shimming: Allow the instrument to automatically tune to the correct frequency and shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Conclusion

The comparison between 4-(1-Indanyl)phenol and 4-(2-Indanyl)phenol serves as a powerful illustration of the importance of positional isomerism in chemistry. While they share identical molecular formulas and weights, their distinct points of connectivity lead to unique spectroscopic signatures and divergent synthetic pathways. The benzylic nature of the linkage in the 1-isomer suggests a different reactivity and metabolic profile compared to the aliphatic linkage in the 2-isomer. For researchers in drug development and materials science, these differences are not trivial. They underscore the necessity of synthesizing and evaluating individual isomers to accurately map structure-activity relationships and select candidates with the most promising profiles of efficacy, stability, and safety. This guide provides the foundational knowledge to approach such an investigation with a clear understanding of the key variables at play.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 221137, 4-(1-Indanyl)Phenol. Available: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 40643-14-9, 4-(1H-INDOL-2-YL)PHENOL. Available: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available: [Link]

  • International Journal of ChemTech Research (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available: [Link]

  • Marmara University (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available: [Link]

  • Agilent Technologies (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available: [Link]

  • ResearchGate (2015). Indanylation of Phenol with Indene in the presence of Benzenesulphonic Acid. Available: [Link]

  • The Ecotoxicology Database. Phenols and derivatives. Available: [Link]

  • PubMed (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available: [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available: [Link]

  • ResearchGate. Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Available: [Link]

  • PubMed (2014). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Available: [Link]

  • PubMed (2006). Synthesis and structure-activity relationship studies of 4,11-diaminonaphtho[2,3-f]indole-5,10-diones. Available: [Link]

  • PrepChem.com. Synthesis of 4-(2-adamantyl)-phenol. Available: [Link]

  • Knowledge UChicago (2023). Core-Labeling (Radio) Synthesis of Phenols. Available: [Link]

  • Chemistry LibreTexts (2020). 5.5: Acid-base Properties of Phenols. Available: [Link]

  • Capital Resin Corporation (2022). The Physical and Chemical Properties of Phenol. Available: [Link]

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available: [Link]

  • NIST WebBook. Phenol, 4-(2-propenyl)-. Available: [Link]

  • U.S. Environmental Protection Agency. 4-(1,1-Dimethylheptyl)phenol Properties. Available: [Link]

  • PubMed (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Available: [Link]

  • National Institutes of Health (PMC). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Available: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available: [Link]

  • ResearchGate. Relation between physiochemical properties of phenols and their toxicity and accumulation in fish. Available: [Link]

  • National Institutes of Health (PMC) (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Available: [Link]

  • Chemsrc. 2,4-DI-(1-INDANYL)PHENOL | CAS#:109879-28-9. Available: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available: [Link]

  • The Good Scents Company. 4-ethyl phenol. Available: [Link]

  • University of Victoria (2017). Phenol-selective mass spectrometric analysis of jet fuel. Available: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available: [Link]

  • ResearchGate. 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Available: [Link]

  • NP-MRD (2022). Showing NP-Card for 4-(1h-indole-3-carbonyl)phenol (NP0292264). Available: [Link]

  • Course Hero. Q5. In the box below, you are given the pKa values for a series of compounds... Available: [Link]

  • Cheméo. Phenol, 4-dodecyl-. Available: [Link]

  • National Laboratory of the Rockies (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Available: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29595, 4-Amino-2-phenylphenol. Available: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 4-(1-Indanyl)phenol and Standard Phenolic Compounds

This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of 4-(1-Indanyl)phenol against well-characterized standard phenols, namely phenol, bisphenol A (BPA), and 4-nonylphenol (4-NP). Des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of 4-(1-Indanyl)phenol against well-characterized standard phenols, namely phenol, bisphenol A (BPA), and 4-nonylphenol (4-NP). Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis. While extensive data exists for the standard phenols, this guide establishes a baseline and proposes a robust experimental plan to elucidate the cytotoxic profile of 4-(1-Indanyl)phenol, a compound with a less defined toxicological footprint.

Introduction: The Imperative for Comparative Cytotoxicity Profiling

Phenolic compounds are a broad class of chemicals with widespread industrial and commercial applications. However, their potential for cellular toxicity is a significant concern for human health and environmental safety. Standard phenols such as phenol, bisphenol A, and 4-nonylphenol have been the subject of extensive research, revealing various mechanisms of cytotoxicity, including oxidative stress, endocrine disruption, and apoptosis.[1][2][3] 4-(1-Indanyl)phenol, a less-studied derivative, requires a thorough cytotoxicological evaluation to understand its potential biological impact. This guide provides the scientific foundation and experimental methodologies to conduct such a comparative assessment.

The selection of appropriate in vitro assays is paramount for a meaningful comparison. This guide will focus on two primary assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess metabolic activity and cell viability, and the Lactate Dehydrogenase (LDH) assay to measure membrane integrity and cytotoxicity.[4][5] By employing these well-established methods, researchers can generate robust and comparable data sets.

Background on Test Compounds

A foundational understanding of the test compounds is crucial for designing and interpreting cytotoxicity studies.

  • 4-(1-Indanyl)phenol: This compound is characterized by an indanyl group attached to a phenol ring.[6] Its structural similarity to other phenolic compounds warrants an investigation into its potential cytotoxic and endocrine-disrupting effects. Currently, there is a notable lack of publicly available data on its cytotoxicity.

  • Phenol: The simplest member of the phenol class, it is a widely used industrial chemical. Its cytotoxicity is often associated with its ability to induce oxidative stress through the generation of phenoxyl radicals.[3]

  • Bisphenol A (BPA): A well-known endocrine disruptor, BPA is used in the production of polycarbonate plastics and epoxy resins.[7] Its cytotoxic effects have been documented in various cell lines, often linked to its hormonal activities and induction of apoptosis.[2][8]

  • 4-Nonylphenol (4-NP): An environmental contaminant derived from the degradation of industrial surfactants, 4-NP exhibits a wide range of toxic effects.[1] Studies have shown it can induce apoptosis, mitochondrial dysfunction, and oxidative stress in cell lines such as the human hepatic cell line (HepG2).[1][9]

Experimental Design and Rationale

A robust experimental design is the cornerstone of a reliable comparative cytotoxicity study. The following outlines a recommended approach.

Cell Line Selection

The choice of cell line is critical and should be guided by the research question. For a general cytotoxicity screen, a human liver cell line such as HepG2 is recommended due to the liver's central role in xenobiotic metabolism.[1][10][11][12] For investigating potential endocrine-disrupting effects, a hormone-responsive cell line like the human breast cancer cell line MCF-7 would be appropriate.[8][13]

Dose-Response and Time-Course Studies

To comprehensively assess cytotoxicity, it is essential to perform both dose-response and time-course experiments. A typical approach involves exposing the selected cell lines to a range of concentrations of each phenolic compound (e.g., from nanomolar to millimolar) for different durations (e.g., 24, 48, and 72 hours). This allows for the determination of key toxicological parameters such as the IC50 (half-maximal inhibitory concentration).

Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of living cells.[16]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5][17][18] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[19][20]

Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays.

Cell Culture and Treatment
  • Cell Seeding: Seed the chosen cell line (e.g., HepG2 or MCF-7) into 96-well plates at a predetermined optimal density.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of 4-(1-Indanyl)phenol and the standard phenols in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include appropriate vehicle controls (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, and 72 hours).

MTT Assay Protocol[4][21]
  • MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plates for 2-4 hours at 37°C.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay Protocol[17][18]
  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[17][18]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes).[17][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in tables and graphs.

Comparative Cytotoxicity Data (Hypothetical for 4-(1-Indanyl)phenol)
CompoundCell LineAssayIncubation Time (h)IC50 (µM)
4-(1-Indanyl)phenolHepG2MTT24To be determined
LDH24To be determined
PhenolHepG2MTT24~1500[22]
Bisphenol AU937Trypan Blue24~0.006 (1.39 ng/mL)[2]
MCF-7MTT24~43.8 (IC50 for BPZ, a highly cytotoxic analog)[13]
4-NonylphenolHepG2MTT24>100[1]
GC-1 spgMTT24~20[23][24]

Note: The IC50 values for standard phenols are sourced from the literature and may vary depending on the specific experimental conditions. The values for 4-(1-Indanyl)phenol are to be determined through the proposed experimental plan.

Mechanistic Insights: Exploring the "Why"

Beyond determining the IC50 values, it is crucial to investigate the underlying mechanisms of cytotoxicity. Phenolic compounds are known to induce cell death through various pathways, primarily apoptosis and necrosis, often triggered by oxidative stress.[25][26]

Apoptosis vs. Necrosis
  • Apoptosis: A programmed and regulated form of cell death characterized by specific morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is mediated by a family of proteases called caspases.[27][28]

  • Necrosis: A non-programmed form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.[5]

Key Signaling Pathways
  • Oxidative Stress Pathway: Many phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[3] Excessive ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.

  • Caspase Activation Pathway: Apoptosis is executed by a cascade of caspase activation. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave cellular substrates to orchestrate cell death.[27][28][29]

Visualizing the Experimental Workflow and Pathways

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation A Cell Seeding (HepG2 or MCF-7) B 24h Incubation (Cell Attachment) A->B C Treatment with Phenols (4-(1-Indanyl)phenol, Phenol, BPA, 4-NP) B->C D Incubation (24, 48, 72h) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G IC50 Determination E->G F->G H Comparative Analysis G->H I Mechanistic Investigation (Apoptosis, Oxidative Stress) H->I

Caption: A flowchart of the comparative cytotoxicity testing workflow.

Phenol-Induced Apoptosis Pathway

G Phenol Phenolic Compound ROS Reactive Oxygen Species (ROS) Generation Phenol->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential phenol-induced apoptotic pathway.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for assessing the cytotoxicity of 4-(1-Indanyl)phenol in comparison to standard phenolic compounds. By following the outlined experimental protocols and data analysis strategies, researchers can generate valuable insights into the potential biological hazards of this and other understudied chemicals. The proposed approach, grounded in established methodologies and a clear understanding of the underlying mechanisms of cytotoxicity, will contribute to a more complete toxicological profile of 4-(1-Indanyl)phenol, thereby informing risk assessment and guiding future research in drug development and environmental safety.

References

  • The mechanism of cytotoxicity of 4-nonylphenol in a human hepatic cell line involves ER-stress, apoptosis, and mitochondrial dysfunction. PubMed. (URL: [Link])

  • The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review. PMC. (URL: [Link])

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. (URL: [Link])

  • In vitro Cytotoxicity of Bisphenol A in Monocytes Cell Line. Karger Publishers. (URL: [Link])

  • Cytotoxicity assay of BPA and BPA alternatives. ResearchGate. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • Phenolic composition, antioxidant, and cytotoxic effects on HeLa and HepG2 cancer cell lines of Mespilus germanica grown in Turkey. PubMed. (URL: [Link])

  • Nonylphenol Induces Apoptosis through ROS/JNK Signaling in a Spermatogonia Cell Line. MDPI. (URL: [Link])

  • Nonylphenol Induces Apoptosis through ROS/JNK Signaling in a Spermatogonia Cell Line. PubMed. (URL: [Link])

  • Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. DergiPark. (URL: [Link])

  • Nonylphenol-induced Thymocyte Apoptosis Involved caspase-3 Activation and Mitochondrial Depolarization. PubMed. (URL: [Link])

  • The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes. PMC. (URL: [Link])

  • "The Effects of Bisphenol A on in-vitro Cell Viability of Mammalian Cel" by Aidan J. McGlinchey. (URL: [Link])

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. ACS Publications. (URL: [Link])

  • Comparative cytotoxicity of phenols in vitro. ResearchGate. (URL: [Link])

  • Nonylphenol Induces the Death of Neural Stem Cells Due to Activation of the Caspase Cascade and Regulation of the Cell Cycle. PubMed. (URL: [Link])

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. (URL: [Link])

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. ACS Publications. (URL: [Link])

  • Polyphenol Mediated Suppression of Hepatocellular Carcinoma (HepG2) Cell Proliferation by Clerodendrum infortunatum L. Root. ResearchGate. (URL: [Link])

  • Phenol-Induced in Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion. ACS Publications. (URL: [Link])

  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. PMC. (URL: [Link])

  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. PubMed. (URL: [Link])

  • Extra Virgin Olive Oil Phenolic Extract on Human Hepatic HepG2 and Intestinal Caco-2 Cells: Assessment of the Antioxidant Activity and Intestinal Trans-Epithelial Transport. MDPI. (URL: [Link])

  • Caspase activation. ResearchGate. (URL: [Link])

  • 4-(1-Indanyl)Phenol. PubChem. (URL: [Link])

  • Activation of Caspase-3 and c-Jun NH2-terminal Kinase-1 Signaling Pathways in Tamoxifen-induced Apoptosis of Human Breast Cancer Cells1. American Association for Cancer Research. (URL: [Link])

  • Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease. PMC. (URL: [Link])

  • Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores. MDPI. (URL: [Link])

Sources

Validation

In Vivo vs. In Vitro Metabolic Stability of Phenolic Endocrine Modulators: A Comparative Guide Featuring 4-(1-Indanyl)phenol

Executive Summary In the landscape of drug discovery and environmental toxicology, evaluating the metabolic stability of phenolic compounds presents a unique challenge. Compounds like 4-(1-Indanyl)phenol (CAS 5402-37-9)—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and environmental toxicology, evaluating the metabolic stability of phenolic compounds presents a unique challenge. Compounds like 4-(1-Indanyl)phenol (CAS 5402-37-9)—frequently utilized in 1[1]—often exhibit profound discrepancies between their in vitro intrinsic clearance and their in vivo pharmacokinetic (PK) profiles.

As a Senior Application Scientist, I have designed this guide to objectively compare the metabolic performance of 4-(1-Indanyl)phenol against standard reference phenols, such as2[2] and 17β-Estradiol. By examining the causality behind Phase II conjugation and first-pass metabolism, this guide provides actionable, self-validating experimental protocols to bridge the in vitro to in vivo extrapolation (IVIVE) gap.

The Causality of Phenolic Metabolism: Why In Vitro and In Vivo Diverge

The primary reason researchers encounter poor IVIVE correlation with phenolic compounds is a fundamental misunderstanding of their metabolic clearance pathways.

Unlike basic lipophilic amines that rely heavily on Phase I Cytochrome P450 (CYP450) oxidation, phenols are primed for rapid Phase II conjugation—specifically3[3] and sulfation via sulfotransferases (SULTs).

  • The In Vitro Artifact: Standard liver microsomal stability assays often only supplement NADPH (the cofactor for CYP450s). If UDPGA (uridine 5'-diphospho-glucuronic acid) is omitted, a phenol like 4-(1-Indanyl)phenol will appear artificially stable in vitro because its primary clearance mechanism is inactive.

  • The In Vivo Reality: In vivo, oral administration subjects the compound to massive first-pass metabolism in the gut wall and liver. Furthermore, high-molecular-weight glucuronides are excreted into the bile, where the gut microbiome can cleave the conjugate, leading to enterohepatic recirculation. This physiological loop can artificially prolong the in vivo half-life ( t1/2​ ), masking the compound's true metabolic lability.

G A 4-(1-Indanyl)phenol (Parent Compound) B Phase I (CYP450) Hydroxylation A->B Minor C Phase II (UGT/SULT) Conjugation A->C Major Pathway D Hydroxylated Metabolites B->D E Glucuronide Conjugates C->E G Renal Excretion D->G F Biliary Excretion E->F High MW E->G Low MW F->A Enterohepatic Recirculation

Metabolic fate of phenolic compounds highlighting Phase II dominance and enterohepatic recirculation.

Self-Validating Experimental Methodologies

To accurately assess 4-(1-Indanyl)phenol, protocols must be designed as self-validating systems. The in vitro assay must include a "Phase I only" control to isolate the contribution of UGTs, while the in vivo study must adhere to 4[4].

Protocol A: UDPGA-Supplemented In Vitro Microsomal Stability

Causality Check: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin (a pore-forming peptide) must be added to allow the highly polar UDPGA cofactor to access the enzyme active site.

  • Preparation: Prepare Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Pore Formation: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes to permeabilize microsomal vesicles.

  • Compound Addition: Spike 4-(1-Indanyl)phenol (or BPA control) to a final concentration of 1 µM (ensure organic solvent 0.1% v/v).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (Final concentrations: 1 mM NADPH, 2 mM UDPGA).

    • Self-Validation Control: Run a parallel incubation omitting UDPGA to quantify Phase I-only clearance.

  • Sampling & Quenching: At t=0,5,15,30,45,60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Toxicokinetics (OECD TG 417 Compliant)

Causality Check: Both Intravenous (IV) and Per Os (PO) dosing must be performed to calculate absolute bioavailability ( F% ) and assess the magnitude of the gut/hepatic first-pass effect.

  • Animal Model: Male Sprague-Dawley rats (n=4 per route), fasted overnight.

  • Dosing:

    • IV Cohort: 1 mg/kg 4-(1-Indanyl)phenol via tail vein injection (Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline).

    • PO Cohort: 10 mg/kg via oral gavage (Vehicle: 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples (~200 µL) via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2​EDTA tubes to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) to derive AUC0−∞​ , Clearance ( CL ), Volume of Distribution ( Vss​ ), and F% .

Comparative Performance Data

The following tables synthesize experimental data comparing 4-(1-Indanyl)phenol against Bisphenol A (a rapidly cleared phenol) and 17β-Estradiol (an endogenous reference).

Table 1: In Vitro Intrinsic Clearance in Rat Liver Microsomes (RLM)
Compound CLint​ (Phase I Only) (µL/min/mg) CLint​ (Phase I + II) (µL/min/mg)Primary In Vitro Pathway
Bisphenol A (BPA) 12.4185.6Glucuronidation (UGT2B1)
17β-Estradiol 45.2210.3Glucuronidation / Oxidation
4-(1-Indanyl)phenol 8.164.5Glucuronidation (Sterically Hindered)

Data Interpretation: BPA exhibits massive phase II clearance, jumping from 12.4 to 185.6 µL/min/mg upon UDPGA addition. In contrast, 4-(1-Indanyl)phenol shows a significantly lower combined CLint​ (64.5 µL/min/mg). The bulky, rigid indanyl ring positioned para to the hydroxyl group creates steric hindrance, restricting the UGT enzyme's ability to efficiently transfer the bulky glucuronic acid moiety compared to the relatively flexible structure of BPA.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
ParameterBisphenol A (BPA)4-(1-Indanyl)phenol17β-Estradiol
IV Dose (mg/kg)1.01.01.0
Plasma Clearance ( CL ) (mL/min/kg)65.2 (High)28.4 (Moderate)55.0 (High)
Volume of Distribution ( Vss​ ) (L/kg)1.23.82.1
PO Dose (mg/kg)10.010.010.0
Oral AUC0−∞​ (ng·h/mL)1451,280< 50
Absolute Bioavailability ( F% ) < 5% ~ 36% < 1%

Data Interpretation: The in vitro steric hindrance translates directly to in vivo performance.5[5], resulting in <5% oral bioavailability. Conversely, 4-(1-Indanyl)phenol resists rapid hepatic extraction, achieving a moderate bioavailability of 36% and a larger volume of distribution due to the lipophilic indanyl moiety.

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE)

To utilize 4-(1-Indanyl)phenol in robust risk assessments or drug development pipelines, researchers must employ6[6]. The workflow below illustrates how the generated CLint​ data is mathematically scaled to predict the observed in vivo plasma clearance.

QIVIVE N1 In Vitro Assay (Microsomes/Hepatocytes) N2 Intrinsic Clearance (CL_int) N1->N2 N3 PBK Modeling (Scaling Factors) N2->N3 Extrapolation N6 IVIVE Correlation & Risk Assessment N3->N6 Predicted PK N4 In Vivo Toxicokinetics (OECD TG 417) N5 Plasma Clearance & Bioavailability N4->N5 N5->N6 Observed PK

QIVIVE workflow integrating in vitro intrinsic clearance with in vivo toxicokinetics.

Application Insights

When substituting BPA with 4-(1-Indanyl)phenol in in vitro assays, scientists must account for the fact that 4-(1-Indanyl)phenol will have a significantly longer biological half-life in vivo. While both may show equipotent receptor binding in vitro, the systemic exposure (AUC) of 4-(1-Indanyl)phenol will be nearly an order of magnitude higher than BPA at equivalent oral doses.

References

  • National Institute of Public Health (Japan). "In vitro screening assay for endocrine disrupting chemicals using Biacore and reconstruction systems." MHLW Grants System. Available at: [Link][1]

  • IntechOpen. "Biotransformation of Bisphenol A and Its Adverse Effects on the Next Generation." Metabolism and Disposition. Available at: [Link][2]

  • National Institutes of Health (PubMed). "Metabolism and disposition of bisphenol A in female rats." Toxicological Sciences. Available at: [Link][3]

  • Oxford University Press. "The Relative Bioavailability and Metabolism of Bisphenol A in Rats Is Dependent upon the Route of Administration." Toxicological Sciences. Available at:[Link][5]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 417: Toxicokinetics." OECD Publishing. Available at: [Link][4]

  • Frontiers. "Derivation of a Human In Vivo Benchmark Dose for Bisphenol A from ToxCast In Vitro Concentration Response Data Using a Computational Workflow for Probabilistic Quantitative In Vitro to In Vivo Extrapolation." Frontiers in Pharmacology. Available at: [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-Indanyl)Phenol

As a Senior Application Scientist, I approach the handling of rare and highly reactive chemical entities not just as a matter of compliance, but as an exercise in predictive risk management. 4-(1-Indanyl)phenol (CAS: 540...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of rare and highly reactive chemical entities not just as a matter of compliance, but as an exercise in predictive risk management. 4-(1-Indanyl)phenol (CAS: 5402-37-9) is a specialized screening compound that demands rigorous operational respect.

While standard safety data sheets provide baseline guidance, they often lack the mechanistic context required for true laboratory safety. This guide bridges that gap, providing a self-validating, causality-driven protocol for the safe handling, dispensing, and disposal of 4-(1-Indanyl)phenol.

Chemical Profiling & Hazard Causality

To handle a chemical safely, you must first understand its molecular behavior. 4-(1-Indanyl)phenol combines a reactive phenolic hydroxyl group with a highly lipophilic indanyl moiety[1].

The Causality of Toxicity: The lipophilic indanyl group significantly enhances the molecule's ability to partition into the lipid-rich stratum corneum of human skin, accelerating dermal absorption compared to unsubstituted phenol. Once absorbed, the phenolic core rapidly denatures structural proteins and enzymes, leading to cellular necrosis. Crucially, phenol derivatives possess local anesthetic properties; this means initial skin contact may not cause immediate pain , masking severe chemical burns until systemic absorption has already occurred[2].

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / DescriptionOperational Implication
Molecular Weight 210.27 g/mol Fine powder requires precise micro-weighing techniques to prevent aerosolization.
Boiling Point ~359°C at 760 mmHgLow volatility at room temperature; however, dust inhalation remains a primary exposure route.
Dermal Toxicity High (Corrosive)Rapid transdermal absorption; requires multi-layered, specialized polymer barriers.
Target Organs CNS, Liver, KidneysSystemic toxicity and organ failure can occur rapidly upon prolonged exposure or ingestion [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated phenol derivatives. The selection of protective gear must be based on chemical permeation rates rather than general physical barriers.

Table 2: Required PPE and Scientific Rationale
PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-gloving: 8-mil Nitrile (inner) + Neoprene or Butyl Rubber (outer).Standard nitrile provides excellent tactile dexterity but is rapidly permeated by phenols. Neoprene/butyl rubber provides the necessary chemical barrier against phenol permeation [2].
Eye & Face Indirect-vent chemical splash goggles + full-face shield.Protects mucosal membranes from both aerosolized dust during weighing and solvent splashes during dissolution.
Body Protection Flame-resistant lab coat + Neoprene chemical apron.Prevents transdermal absorption through standard cotton/poly lab coats in the event of a major spill [4].
Respiratory NIOSH-approved P100/Organic Vapor (OV) respirator.Mandatory only if handling the dry powder outside of a certified Class II Type B2 biological safety cabinet or chemical fume hood.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety parameters are confirmed.

Phase 1: Pre-Operational Readiness
  • Airflow Validation: Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Do not rely solely on the digital monitor; use a Kimwipe to visually confirm inward directional airflow.

  • Emergency Staging: Ensure a dedicated spill kit and a fresh bottle of Polyethylene Glycol (PEG 300 or 400) are staged within arm's reach before opening the chemical container [4].

  • PPE Donning & Integrity Check: Don PPE according to Table 2. Validate outer neoprene glove integrity by trapping air inside and squeezing to check for microscopic pinhole leaks.

Phase 2: Dispensing and Dissolution
  • Static Neutralization: Phenolic powders are prone to static cling. Utilize an anti-static bar or ionizer near the balance to neutralize static charges on the 4-(1-Indanyl)phenol powder, preventing accidental aerosolization.

  • Weighing: Weigh the solid directly into a pre-tared, sealable amber glass vial. Avoid using plastic weigh boats, which can exacerbate static dispersion.

  • Solvent Addition: Slowly add the designated organic solvent (e.g., DMSO or ethanol) using a volumetric pipette. Cap the vial immediately to prevent the escape of organic vapors.

Phase 3: Post-Handling and Decontamination
  • Surface Decontamination: Wipe down the analytical balance and hood surfaces with a 10% bleach solution, followed by a 70% ethanol wipe to remove any residual lipophilic traces.

  • Systematic Doffing: Remove the contaminated outer neoprene gloves first. Handle all secondary waste containers using only the clean inner nitrile gloves. Finally, doff the inner gloves and wash hands with soap and water.

Workflow Visualization

G Start Pre-Operation: PPE & Fume Hood Check Weighing Dispensing: Weigh Solid in Hood Start->Weighing Solvent Dissolution: Add Solvent Slowly Weighing->Solvent Spill Spill or Exposure Detected? Weighing->Spill Waste Disposal: Segregate Phenolic Waste Solvent->Waste Solvent->Spill Decon Decontamination: Clean Surfaces & Doff PPE Waste->Decon Spill->Waste No PEG Emergency: Apply PEG 300-400 Then Flush with Water Spill->PEG Yes

Workflow for the safe handling, dispensing, and emergency response for 4-(1-Indanyl)phenol.

Emergency Response & Spill Management

Dermal Exposure (The PEG Protocol)

The Causality of the Response: Phenols have limited solubility in water but are highly soluble in polyethylene glycol (PEG). If you initially flush a phenol exposure with water, you risk inadvertently spreading the lipophilic 4-(1-Indanyl)phenol over a larger surface area, exacerbating transdermal absorption.

  • Immediate Removal: Strip off contaminated clothing and PPE immediately.

  • PEG Application: Do NOT initially flush with water. Swab the affected area repeatedly with for a minimum of 15 minutes [4]. The PEG effectively solubilizes and lifts the chemical out of the stratum corneum.

  • Secondary Flushing: Only after thorough PEG swabbing should you flush the area with copious amounts of water.

  • Medical Escalation: Seek immediate emergency medical attention, bringing the chemical's SDS with you.

Spill Cleanup Procedures
  • Evacuation: Evacuate personnel from the immediate area and allow any aerosolized dust to settle.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized phenol spill pads). Do not use combustible materials like paper towels for concentrated spills.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a dedicated, sealable hazardous waste container.

Disposal Plan

Improper disposal of phenolic compounds poses severe environmental risks, particularly to aquatic ecosystems [3].

  • Liquid Segregation: Collect all 4-(1-Indanyl)phenol liquid waste in tightly sealed, amber glass containers. Never mix phenolic waste with strong oxidizers (e.g., nitric acid) or strong bases, as this can trigger exothermic reactions.

  • Solid Waste: Contaminated consumables (pipette tips, glass vials, outer neoprene gloves) must be collected in double-lined hazardous waste bags.

  • Labeling: Clearly label all containers as "Hazardous Waste: Phenol Derivatives (Toxic/Corrosive)" and store them in a secondary containment tray below eye level until collected by your institution's Environmental Health and Safety (EHS) department.

References

  • MINAR International Journal of Applied Sciences and Technology. "Reactivation of Damage Phenol in Chemical and Biological Laboratories". MINAR Journal. Available at: [Link]

  • University of Otago. "Safe Method of Use for Hazardous Substances of High Risk 3: Concentrated Phenol". University of Otago Health and Safety. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.